Product packaging for Pentachloroacetone(Cat. No.:CAS No. 1768-31-6)

Pentachloroacetone

Cat. No.: B130051
CAS No.: 1768-31-6
M. Wt: 230.3 g/mol
InChI Key: RVSIFWBAGVMQKT-UHFFFAOYSA-N
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Description

Conceptual Frameworks for Halogenated Ketones in Organic Chemistry

Halogenated ketones, a class of organic compounds characterized by the presence of one or more halogen atoms alpha to a carbonyl group, are of profound interest in organic chemistry. The electron-withdrawing nature of the halogens significantly influences the reactivity of both the carbonyl group and the adjacent carbon atoms. This electronic effect makes the alpha-protons more acidic and the carbonyl carbon more electrophilic compared to their non-halogenated counterparts.

The reactivity of halogenated ketones is dominated by several key reaction types. Nucleophilic substitution at the alpha-carbon is a common pathway, where the halogen acts as a leaving group. These compounds are also prone to rearrangements, with the Favorskii rearrangement being a notable example. This reaction, which typically occurs in the presence of a base, involves the formation of a cyclopropanone (B1606653) intermediate from an α-halo ketone, which then rearranges to a carboxylic acid derivative. libretexts.org The high degree of chlorination in pentachloroacetone, with chlorine atoms on both alpha carbons, further accentuates these reactive tendencies, making it a potent electrophile and a precursor to highly functionalized molecules.

Historical Perspectives on this compound Research Trajectories

The exploration of chlorinated acetones dates back to the late 19th and early 20th centuries, with early research focusing on the direct chlorination of acetone (B3395972) under various conditions. While specific details on the initial synthesis of this compound are sparse in readily available literature, the work of Fritsch in 1894 on the reactions of polychlorinated ketones provides an early context for the study of such compounds. The systematic investigation into the synthesis of highly chlorinated acetones, including this compound and its close relative hexachloroacetone (B130050), gained momentum with the development of more controlled chlorination methods. These early studies laid the groundwork for understanding the complex reaction pathways and the influence of catalysts and reaction conditions on the distribution of chlorinated products.

Current Research Paradigms and Emerging Areas in this compound Studies

Current research on this compound primarily focuses on its utility as a versatile building block in organic synthesis. Its high reactivity is harnessed to create complex molecular architectures. One significant area of application is in the synthesis of heterocyclic compounds. For instance, substituted pyrimidines, a class of compounds with a wide range of biological activities, can be synthesized from precursors derived from reactions involving chlorinated ketones. nih.govnih.govresearchgate.net

Furthermore, this compound serves as a precursor in the synthesis of other valuable organochlorine and organofluorine compounds. The development of processes for the manufacture of 1,1,1,3,3-pentachloropropane, an intermediate for the production of hydrofluorocarbons (HFCs), highlights the industrial relevance of this compound chemistry. google.comgoogle.com The reaction of this compound with nucleophiles, such as sodium methoxide, is another area of active investigation, exploring the balance between substitution and elimination pathways to generate various functionalized products. doubtnut.comtue.nlstackexchange.comquora.comchegg.com

Emerging research is also exploring the use of polychlorinated compounds like this compound in materials science and as intermediates in the synthesis of novel pharmaceuticals. chegg.commiamioh.edunih.gov The unique electronic properties conferred by the multiple chlorine atoms make it an interesting candidate for the development of new materials with specific electronic or physical properties.

Physicochemical and Spectroscopic Data of this compound

The following tables provide a summary of the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 1,1,1,3,3-pentachloropropan-2-one nih.gov
CAS Number 1768-31-6 nih.gov
Molecular Formula C₃HCl₅O nih.gov
Molecular Weight 230.30 g/mol nih.gov
Appearance Colorless to pale yellow liquid -
Melting Point -3 °C libretexts.org
Boiling Point 66-70 °C at 6 mmHg libretexts.org
Density 1.743 g/mL at 25 °C libretexts.org

Table 2: Spectroscopic Data of this compound

Spectrum Type Data Source
¹H NMR Due to the absence of protons on the carbon backbone, a standard ¹H NMR spectrum will not show signals for the this compound molecule itself. The single proton is attached to a carbon with five chlorine atoms, leading to a complex environment. Residual solvent peaks would be observed. -
¹³C NMR The spectrum would show three distinct signals for the three carbon atoms. The carbonyl carbon (C=O) would appear significantly downfield (in the range of 170-200 ppm). The trichloromethyl (-CCl₃) and dichloromethyl (-CHCl₂) carbons would appear at distinct chemical shifts further upfield. pressbooks.pub
Infrared (IR) A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1750-1730 cm⁻¹. The C-Cl stretching vibrations would appear in the fingerprint region (below 800 cm⁻¹). -

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight. The fragmentation pattern would be characterized by the loss of chlorine atoms and other fragments. Common fragments would include [M-Cl]+, [CCl₃]+, and [CHCl₂]+. libretexts.orglibretexts.orgchemguide.co.uk | libretexts.orglibretexts.orgchemguide.co.uk |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HCl5O B130051 Pentachloroacetone CAS No. 1768-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3-pentachloropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl5O/c4-2(5)1(9)3(6,7)8/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSIFWBAGVMQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021651
Record name 1,1,1,3,3-Pentachloropropanone
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Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1768-31-6
Record name 1,1,1,3,3-Pentachloro-2-propanone
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Record name 1,1,1,3,3-Pentachloroacetone
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Record name 1,1,1,3,3-Pentachloropropanone
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Record name Pentachloroacetone
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Record name PENTACHLOROACETONE
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Synthetic Methodologies and Reaction Pathways of Pentachloroacetone

Classical and Contemporary Synthetic Approaches to Pentachloroacetone

The synthesis of this compound can be achieved through various chemical reactions, primarily involving the chlorination of acetone (B3395972) or the selective dechlorination of hexachloroacetone (B130050).

Chlorination Reactions of Acetone Precursors

The direct chlorination of acetone is a classical method for producing a range of chlorinated acetones, including this compound. This process is notoriously unselective, yielding a mixture of products with varying degrees of chlorination. tandfonline.comlookchem.com The reaction proceeds stepwise, and controlling it to favor a specific polychlorinated acetone is a significant challenge. tandfonline.com

The mechanism of acetone chlorination can be catalyzed by either acids or bases. mdpi.comresearchgate.netresearchgate.net

Acid-Catalyzed Chlorination: In an acidic medium, the reaction is initiated by the enolization of the ketone. mdpi.comgnusha.orgwikipedia.org The enol form then reacts with the halogen. gnusha.org This process tends to favor the formation of monohalogenated products because the introduction of a halogen atom deactivates the molecule towards further electrophilic attack. mdpi.comresearchgate.netresearchgate.netwikipedia.org

Base-Catalyzed Chlorination: Under basic conditions, the reaction proceeds via the formation of an enolate ion, which is more reactive than the enol. wikipedia.org This leads to successive halogenation until all alpha-hydrogens are replaced, a process that can ultimately result in the haloform reaction for methyl ketones. researchgate.netwikipedia.org

The direct chlorination of acetone with molecular chlorine can produce a complex mixture of chlorinated derivatives. tandfonline.com For instance, reacting acetone with two equivalents of dichlorine at 25-30°C has been reported to yield a mixture containing 1,1-dichloroacetone (B129577), 1,1,1-trichloroacetone (B165163), and 1,1,3-trichloroacetone. tandfonline.com To obtain higher chlorinated acetones like this compound, the chlorination process is continued. tandfonline.com However, separating the desired this compound from the resulting mixture, which includes hexachloroacetone and other isomers, requires tedious distillation. lookchem.com

Industrial processes for producing hexachloroacetone, a precursor to this compound, involve the direct chlorination of acetone at high temperatures. chemicalbook.com In one described method, acetone is supplied to a reactor containing hexachloroacetone as a solvent and a catalyst at 150-160°C, with a continuous supply of chlorine gas. chemicalbook.com This process yields a high percentage of hexachloroacetone, with this compound as a significant by-product. chemicalbook.compatsnap.com

Selective Dechlorination of Hexachloroacetone

A more controlled and selective method for synthesizing this compound involves the dechlorination of hexachloroacetone (HCA). This approach avoids the formation of complex product mixtures associated with direct acetone chlorination.

A convenient laboratory-scale synthesis of this compound utilizes the Appel reaction. researchgate.netresearchgate.netucd.ie This reaction involves treating hexachloroacetone with triphenylphosphine (B44618) (TPP) in the presence of an alcohol. lookchem.comresearchgate.netucd.ieucd.ieucd.ie The choice of alcohol is crucial to prevent the formation of by-products that complicate the purification of this compound. ucd.ie

The reaction proceeds through the formation of a chlorophosphonium salt intermediate. ucd.ie Initially, triphenylphosphine reacts with hexachloroacetone to form a chlorophosphonium salt (CPS-A). ucd.ie This intermediate then reacts with the alcohol to produce an alkoxyphosphonium salt (APS-1) and this compound. ucd.ie

A challenge with this method is the potential for multiple dechlorinations, leading to a mixture of hexachloroacetone, this compound, and tetrachloroacetone. ucd.ie This is thought to occur because the initially formed this compound can also react with triphenylphosphine to form a different chlorophosphonium salt (CPS-B), which then leads to the formation of tetrachloroacetone. ucd.ie

To circumvent the issue of multiple dechlorinations, the reaction conditions can be modified. One successful strategy involves the initial formation of the chlorophosphonium salt (CPS-A) at a low temperature (-78°C) in the absence of the alcohol. lookchem.comucd.ie Methanol is then added to the pre-formed salt, leading to the exclusive formation of this compound. lookchem.comucd.ie Another approach involves using an aromatic alcohol, which forms an insoluble aryloxyphosphonium salt that can be easily removed by filtration, simplifying the purification process. ucd.ie

A catalytic version of the Appel reaction has also been developed for the chlorination of alcohols, using hexachloroacetone as the chlorine source and a phosphine (B1218219) oxide as a catalyst. organic-chemistry.org This method operates through a P(III)/P(V) redox cycle. organic-chemistry.org

Table 1: Appel Reaction Protocols for this compound Synthesis

Protocol Reagents Solvent Temperature Key Feature Outcome Reference
Protocol A Triphenylphosphine, Hexachloroacetone, Methanol Diethyl ether -78°C to Room Temp. Pre-formation of chlorophosphonium salt before alcohol addition. Exclusive formation of this compound. lookchem.comucd.ie

While the Appel reaction provides a stoichiometric method for dechlorination, catalytic systems offer a more efficient alternative. Research has shown that platinum on carbon can be used for the chemoselective mono-dechlorination of trichloromethyl substrates under a hydrogen atmosphere. researchgate.net This suggests the potential for developing similar catalytic systems for the selective dechlorination of hexachloroacetone.

Mechanistic Elucidations of this compound Formation in Environmental Contexts

This compound has been identified as a disinfection byproduct in water treatment processes and can also form through natural environmental pathways.

Aqueous-Phase Reaction Pathways

The formation of halogenated acetones, including this compound, in aqueous environments is often linked to the degradation of organic compounds during chlorination. mdpi.com Effluents from pulp mills, for example, have been found to contain tri-, tetra-, penta-, and hexachloroacetones, with tetra- and this compound being the most abundant. mdpi.comresearchgate.net

This compound has also been detected as an intermediate in the degradation of phenolic compounds in water through advanced oxidation processes involving sulfate (B86663) radicals in the presence of chloride ions. nih.gov For instance, the degradation of 2,4-dichlorophenol (B122985) and phenol (B47542) in the presence of chloride ions can lead to the formation of this compound. nih.gov The presence of chloride ions can interact with sulfate radicals, leading to the halogenation of organic compounds. nih.gov

The formation of chloro- and bromoacetones can occur through the acid or base-catalyzed enolization of ketones in the aqueous phase. mdpi.comresearchgate.net Three distinct pathways have been proposed for the formation of halogenated acetones depending on the pH: acid-catalyzed, weak base-catalyzed, and strong base-catalyzed. mdpi.com The reacting species (enol or enolate) then reacts with the halogenating agent present in the solution. mdpi.com

Furthermore, dichlorine radical anions (Cl₂•⁻) generated during some advanced oxidation processes can react with aromatic compounds, leading to the formation of various disinfection byproducts. acs.org While not directly stated as a primary product, chlorinated ketones like this compound have been detected during the degradation of phenol in systems where Cl₂•⁻, sulfate radicals, and free chlorine coexist. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
1,1,1-Trichloroacetone
1,1,3,3-Tetrachloroacetone
1,1,3-Trichloroacetone
1,1-Dichloroacetone
1,3-Dichloroacetone (B141476)
2,4-Dichlorophenol
Acetone
Appel Reaction
Carbon Tetrachloride
Chloroacetone (B47974)
Dichlorine
Hexachloroacetone
Hydrogen Chloride
Methanol
Neomenthyl Chloride
This compound
Phenol
Platinum
Tetrachloroacetone
Toluene (B28343)
Triphenylphosphine
Acid-Catalyzed Enolization Mechanisms

In an acidic medium, the enolization of a ketone like acetone begins with the protonation of the carbonyl oxygen by an acid (H-A). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens. A weak base, typically the conjugate base of the acid catalyst (A⁻) or a solvent molecule like water, then removes an α-proton, leading to the formation of a neutral enol intermediate. This enol formation is the rate-determining step of the reaction. The resulting electron-rich double bond of the enol then rapidly attacks an electrophilic halogen (e.g., Cl₂), leading to the formation of a halogenated ketone and regeneration of the acid catalyst. universalclass.com

Studies on the enolization of acetone have utilized a wide range of general acids, including carboxylic acids and mineral acids, to investigate the kinetics of this process. researchgate.netubc.ca The Brønsted relation, which correlates the catalytic rate constant with the acidity (pKa) of the catalyst, is often applied to understand these reactions. ubc.caubc.ca However, the acid-catalyzed mechanism is generally more effective for producing monohalogenated products. The introduction of an electron-withdrawing halogen atom to the α-carbon deactivates the molecule towards further protonation of the carbonyl group, thereby hindering subsequent enolization and making the formation of highly chlorinated species like this compound less favorable via this pathway alone. mdpi.com

Base-Catalyzed Enolization Mechanisms

Base-catalyzed halogenation proceeds through the formation of an enolate anion. A base removes a proton from the α-carbon of the ketone, creating a nucleophilic enolate. This enolate then reacts with a halogen molecule in a subsequent, rapid step. universalclass.com There are different pathways depending on the strength of the base. mdpi.com

Unlike the acid-catalyzed route, the base-catalyzed mechanism facilitates polyhalogenation. The electron-withdrawing inductive effect of a newly added halogen atom increases the acidity of the remaining α-hydrogens. This makes subsequent deprotonation by the base easier, accelerating further halogenation steps. This effect explains why the haloform reaction (the complete halogenation of a methyl ketone in the presence of a base) proceeds readily. The stepwise substitution continues until all α-hydrogens are replaced, ultimately leading to the formation of polychlorinated acetones, including this compound.

Role of Organic Matter and Humic Substances in Halogenation

In environmental contexts, particularly in soil and aquatic systems, natural organic matter (NOM) and its principal components, humic substances, play a significant role in the formation of halogenated compounds. sare.orgnoble.org Humic substances are complex macromolecules rich in functional groups such as carboxyl, phenolic, and hydroxyl groups, which allow them to act as catalysts or mediators in chemical reactions. nih.govboprc.govt.nz

Research has identified aqueous-phase reactions involving humic substances as a key alternative pathway for the formation of haloacetones in the environment. mdpi.com These substances can facilitate halogenation through several mechanisms:

Acting as Catalysts: The acidic functional groups on humic substances can catalyze the enolization of ketones, similar to the general acid catalysis described above. researchgate.net

Mediating Redox Reactions: Humic substances can act as electron shuttles, potentially influencing the redox state of halogen species and facilitating their reaction with organic precursors. mdpi.com

Providing a Reaction Surface: These large molecules can adsorb both organic precursors and halogenating agents, concentrating the reactants and promoting their interaction in a process analogous to heterogeneous catalysis.

Laboratory experiments have shown that in concentrated salt solutions containing humic acid, the formation of chloro- and bromoacetone (B165879) is significantly enhanced, suggesting that these heterogeneous processes are a predominant pathway for haloacetone formation in environments like salt lakes. mdpi.com

Atmospheric and Photochemical Formation Processes

This compound can be formed in the atmosphere through a series of complex reactions driven by sunlight. These processes involve the degradation of precursor organic compounds and their subsequent reaction with halogen sources, often mediated by airborne particles.

Photochemical Degradation of Hydrocarbons

The formation of chlorinated organic compounds in the atmosphere is often initiated by the photochemical degradation of volatile organic compounds (VOCs). copernicus.org Sunlight provides the energy to generate highly reactive species such as hydroxyl radicals (•OH) and chlorine atoms (Cl•). nih.gov These radicals can abstract a hydrogen atom from hydrocarbons, creating alkyl radicals which then react with molecular oxygen to form peroxy radicals (RO₂). copernicus.org

In the presence of chlorine sources, these reaction cascades can lead to the formation of chloroacetones. Smog chamber studies have demonstrated that the photochemical degradation of hydrocarbon mixtures in the presence of chlorine sources can produce chloroacetone and 1,1-dichloroacetone. mdpi.com While direct evidence for the atmospheric formation of this compound is scarce, the fundamental mechanisms involving the oxidation of precursors like isoprene (B109036) and its degradation products, followed by reaction with chlorine, provide a plausible pathway. copernicus.org

Particle-Mediated Halogenation Processes

Atmospheric aerosol particles play a crucial role in mediating the formation of halogenated organic compounds. copernicus.org These particles can be a direct source of halogens, such as sea salt aerosols (NaCl), or can provide a surface for heterogeneous reactions to occur.

Smog chamber experiments have confirmed the formation of chloroacetones from hydrocarbon degradation in the presence of particulate sodium chloride. mdpi.com Furthermore, recent studies on atmospheric chemistry have highlighted that the photolysis of compounds like nitrate (B79036) on aerosol surfaces can be a significant source of reactive chlorine (Cl₂). copernicus.org This photochemically generated chlorine can then participate in the gas-phase or multiphase halogenation of VOCs and their oxidation products. The surface of these particles concentrates reactants and can catalyze reactions, making heterogeneous conversion a potentially more significant source of chlorinated compounds like chloroacetic acid than gas-phase reactions alone. copernicus.org This suggests that particle-mediated pathways are likely important for the atmospheric formation of highly chlorinated acetones.

Industrial Byproduct Formation in Water Treatment and Pulp Mills

This compound is a known disinfection byproduct (DBP) formed during water chlorination and has also been identified as a significant pollutant in effluents from pulp and paper mills. mdpi.comwho.inttaumataarowai.govt.nz

In water treatment , chlorine is widely used as a disinfectant. However, it can react with natural organic matter (NOM) present in the water to form a variety of DBPs, including trihalomethanes, haloacetic acids, and chlorinated ketones. mdpi.com Dichloroacetones and other chlorinated acetones, including this compound, have been identified in finished drinking water as a result of the oxidation reaction between chlorine and large organic molecules derived from NOM. who.int

In the pulp and paper industry , the kraft process is used to separate cellulose (B213188) fibers from lignin (B12514952). tappi.org The bleaching stage, which uses chlorine or chlorine-containing compounds to whiten the pulp, is a major source of chlorinated organic byproducts. semanticscholar.org Effluents from the chlorination stage of bleached kraft pulp mills have been found to contain a mixture of chlorinated acetones, with tetra- and this compound being among the most abundant. mdpi.com

The table below presents data on the concentration of various chloroacetones found in pulp mill effluents.

CompoundConcentration in Bleached Kraft Pulp Mill Effluent (μg/L)
1,1,3-Trichloroacetone500
1,1,1,3-Tetrachloroacetone150
1,1,3,3-Tetrachloroacetone1100
This compound 200 - 450
Hexachloroacetone300
(Data sourced from a study on peculiar pigment cell neoplasm in fish exposed to pulp mill effluents) core.ac.uk
Disinfection Byproducts in Water Chlorination

The chlorination of drinking water is a critical process for disinfecting it of harmful microorganisms. wa.govsac-isc.gc.ca However, this process can lead to the formation of unintended chemical compounds known as disinfection byproducts (DBPs). wa.govsac-isc.gc.camdpi.com These byproducts are created when the disinfectant, typically chlorine, reacts with natural organic matter (NOM)—such as humic and fulvic acids derived from decaying vegetation—present in the source water. mdpi.comthermofisher.com

The formation of halogenated acetones is a known outcome of water disinfection. The reaction pathways are generally understood to involve the acid or base-catalyzed enolization of ketones, followed by halogenation. mdpi.comresearchgate.net Depending on the pH of the water, it is either the enol or the enolate form of an acetone-like precursor that reacts with the chlorine species. mdpi.com The presence and concentration of various DBPs are influenced by factors such as the type and amount of organic precursors, water temperature, pH, and the dose of the disinfectant. thermofisher.com

Among the various DBPs identified are several polychlorinated acetones. Research has indicated that tri-, tetra-, penta-, and hexachloroacetones can be formed during the chlorination of water containing organic matter. mdpi.com The stepwise substitution of hydrogen atoms on the acetone molecule with chlorine leads to a mixture of these chlorinated derivatives. tandfonline.com

Table 1: Factors Influencing Disinfection Byproduct (DBP) Formation

FactorInfluence on DBP Formation
Disinfectant TypeDifferent disinfectants (e.g., chlorine, chloramine, ozone) produce different types and quantities of DBPs. thermofisher.com
Organic MatterThe concentration and character of Natural Organic Matter (NOM) serve as the primary precursor for DBP formation. mdpi.com
Water TemperatureHigher temperatures can increase the rate of reaction between disinfectants and organic matter, potentially leading to higher DBP levels. thermofisher.com
pHThe pH of the water affects the chemical form of both the disinfectant and the organic precursors, influencing reaction pathways. thermofisher.commdpi.com
Disinfectant DoseThe amount of chlorine or other disinfectant used can directly impact the quantity of DBPs formed. thermofisher.com
Effluent Analysis from Pulp and Paper Industry

The pulp and paper industry is another significant source of this compound formation. The manufacturing process, particularly the chemical pulping and bleaching stages, generates large volumes of effluent containing various chemical constituents. theconiferous.comnih.gov The use of chlorine-based chemicals to bleach wood pulp and brighten the paper is a key step that leads to the creation of chlorinated organic compounds. theconiferous.com

Effluent from pulp mills has been found to contain a range of chlorinated acetones, including tri-, tetra-, penta-, and hexachloroacetone. mdpi.com Notably, analysis of these effluents has shown that tetra- and this compound are often the most abundant of these chloroacetone congeners. mdpi.com These compounds are formed from the reaction of chlorine with residual lignin and other organic wood components present in the pulp. nih.gov Lignin, a complex polymer that binds cellulose fibers, and its derivatives are primary precursors for the formation of these chlorinated byproducts during the bleaching process. nih.gov

The discharge of this effluent into water bodies is a source of these compounds in the environment. theconiferous.com The specific composition of the effluent can vary depending on the type of wood, the manufacturing process employed, and the chemicals used. theconiferous.com

Table 2: Abundance of Chloroacetones in Pulp Mill Effluent

CompoundRelative Abundance
TrichloroacetonesPresent
TetrachloroacetoneMost Abundant mdpi.com
This compoundMost Abundant mdpi.com
HexachloroacetonePresent

Reactivity Profiles and Transformational Chemistry of Pentachloroacetone

Electrophilic Reactivity and Nucleophilic Interactions of Pentachloroacetone

The chemical behavior of this compound is dominated by the electrophilic nature of its carbonyl carbon. The strong inductive effect of the five chlorine atoms polarizes the carbon-oxygen double bond, making the carbon atom an excellent target for nucleophilic attack. guidechem.comnumberanalytics.com This inherent reactivity allows this compound to engage in various nucleophilic addition reactions. ncl.ac.uklibretexts.org

Under basic conditions, this compound can undergo reactions typical of α-halo ketones. These include the Favorskii rearrangement, a reaction that involves the formation of a cyclopropanone (B1606653) intermediate from an enolate, ultimately leading to a rearranged carboxylic acid derivative. mdpi.comwikipedia.org Additionally, haloform cleavage is a known reaction pathway for this compound, where the molecule is cleaved in the presence of a base. mdpi.com For instance, in the absence of a diene trap, by-products derived from Favorskii rearrangement and haloform cleavage of this compound have been observed. mdpi.com

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated to yield the final alcohol product. libretexts.org

Table 1: Characteristic Reactions of this compound with Nucleophiles

Reaction TypeReagent/ConditionIntermediate/Product TypeReference
Nucleophilic AdditionGeneral Nucleophiles (e.g., R-M, H₂O, ROH)Tetrahedral Alkoxide Intermediate numberanalytics.comlibretexts.orgresearchgate.net
Favorskii RearrangementBase (e.g., alkoxide)Cyclopropanone intermediate, Carboxylic acid derivatives mdpi.comwikipedia.org
Haloform CleavageBaseDichloroacetate derivatives mdpi.com

Participation in Pericyclic and Cycloaddition Reactions

A significant application of this compound in organic synthesis is its use as a precursor for generating reactive intermediates for cycloaddition reactions, particularly for the construction of seven-membered rings. ucd.ielookchem.com

Generation of Chloro-Substituted Oxyallyl Intermediates

This compound serves as a valuable starting material for the generation of tetrachloro-substituted oxyallyl intermediates. mdpi.comresearchgate.netlookchem.com These reactive species are typically formed through a dehalogenation process. For example, treatment of this compound with a reducing agent or under specific basic conditions can lead to the formation of a tetrachloro-oxyallyl cation. This intermediate is a key component in [4+3] cycloaddition reactions. mdpi.comresearchgate.net

[4+3] Cycloaddition Strategies in Ring Synthesis

The [4+3] cycloaddition, also known as a (4π+2π) cycloaddition, is a powerful method for synthesizing seven-membered ring systems. youtube.comwikipedia.org In this strategy, the four-atom, 4π-electron component is a conjugated diene, and the three-atom, 2π-electron component is an allyl cation. The tetrachloro-oxyallyl cation generated from this compound is an effective three-atom component for these reactions. researchgate.net

The synthetic utility of this compound-derived oxyallyl intermediates has been extensively demonstrated by Föhlisch and co-workers in the synthesis of tropones and hydroazulenes. ucd.ielookchem.com The initial step involves the [4+3] cycloaddition of the tetrachloro-oxyallyl intermediate with a suitable diene, such as a substituted furan (B31954) or cyclopentadiene. mdpi.comlookchem.comresearchgate.net The resulting cycloadducts, which are typically α,α,α′,α′-tetrachlorocycloheptenones, can then be subjected to dehalogenation and dehydrohalogenation to furnish α,α′-dichlorotropones in high yields. researchgate.net The ether bridge in oxabicyclic adducts formed from furans can be cleaved to produce tropones. acs.org This methodology has also been applied to the synthesis of the hydroazulene skeleton, a core structure found in many sesquiterpenoids. ucd.ielookchem.com

The strategy extends beyond tropones and hydroazulenes to a wide array of other seven-membered ring derivatives. ucd.ielookchem.com The reaction of this compound with various methyl- and alkenyl-substituted furans in the presence of sodium 2,2,2-trifluoroethoxide yields 2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-ones in good yields. acs.org These bicyclic ketones are versatile intermediates that can be further transformed. For instance, a rigid analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) was synthesized from an adduct obtained via the [4+3]-cycloaddition of this compound and a 2-substituted furan. lookchem.comresearchgate.net

Table 2: Examples of [4+3] Cycloaddition using this compound-Derived Intermediates

DieneCycloaddition ProductFinal Product ClassReference
Furan2,2,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-oneTropones lookchem.comacs.org
Cyclopentadiene2,2,4,4-Tetrachlorobicyclo[3.2.1]oct-6-en-3-oneDichlorotropones mdpi.comresearchgate.net
2-Substituted FuransSubstituted 8-oxabicyclo[3.2.1]oct-6-en-3-onesGABA analogs, various derivatives lookchem.comresearchgate.net
Acyclic Dienesα,α,α′,α′-TetrachlorocycloheptenonesDichlorotropones researchgate.net

Role as an Electrophilic Chlorine Source in Asymmetric Catalysis

Beyond its role in cycloadditions, this compound can function as an electrophilic chlorine ("Cl+") source, particularly in the context of asymmetric catalysis. This reactivity is notably exploited in the asymmetric Appel reaction. lookchem.comgilheanyresearchgroup.com The Appel reaction traditionally converts alcohols to alkyl halides using triphenylphosphine (B44618) and a carbon tetrahalide. wikipedia.orgnrochemistry.com

Investigations in Asymmetric Appel Reactions

In the asymmetric oxidation of phosphines, a key step in the synthesis of chiral phosphine (B1218219) oxides, researchers have noted that this compound, formed from the primary chlorine source HCA, can compete in the reaction pathway. wikipedia.orgsci-hub.se This competition can diminish the stereoselectivity of the process. The reaction involves the formation of a chlorophosphonium salt as a key intermediate. sci-hub.se While HCA is favored for its high selectivity, the presence of its byproduct PCA complicates the stereochemical outcome. wikipedia.org

In an effort to improve the stereoselectivity and circumvent the issues associated with HCA and its byproduct, alternative phosphine activators have been explored. Oxalyl chloride, for instance, has been introduced as a new activator that can generate the crucial chlorophosphonium salt intermediate, leading to better enantioselectivity. researchgate.net

Despite the challenges posed by its presence as a byproduct, the potential of this compound itself as a chlorine source in asymmetric Appel reactions has been a subject of interest. Researchers have indicated plans to disclose detailed results on the use of various electrophilic chlorine sources, including PCA, in these reactions, suggesting its active role and potential for controlled application in stereoselective synthesis. rsc.orgcdnsciencepub.com

Complexation Behavior with Metal Ions

The coordination chemistry of this compound with metal ions is not extensively documented in scientific literature. However, insights into its potential complexation behavior can be inferred from the well-studied coordination chemistry of acetylacetone (B45752) (acac) and its halogenated derivatives. Acetylacetone is a classic bidentate ligand that forms stable chelate complexes with a vast array of metal ions. wikipedia.org

The introduction of halogen atoms onto the acetylacetonate (B107027) backbone significantly influences the electronic properties and reactivity of the resulting metal complexes. For instance, the synthesis and characterization of chlorine-substituted cobalt acetylacetonate complexes, [Co(acac)x(acac-Cl)3-x], have demonstrated that the replacement of a proton with a chlorine atom, while having a minor structural effect in the solid state, does alter the observable spectroscopic properties of the complexes. sci-hub.se This suggests that the electron-withdrawing nature of the chlorine atoms modulates the ligand field and the metal-ligand interactions.

Given that this compound possesses a carbonyl group and alpha-carbons bearing chlorine atoms, it could potentially act as a ligand, although its coordination mode might differ from that of acetylacetonate. The high degree of chlorination in this compound would significantly increase the acidity of the α-hydrogen, potentially facilitating deprotonation and subsequent coordination to a metal center. Alternatively, the carbonyl oxygen itself could act as a Lewis basic site, coordinating to a Lewis acidic metal center. sparkl.me The steric bulk and electronic effects of the five chlorine atoms would undoubtedly play a crucial role in the stability and geometry of any resulting metal complexes. Further research is required to explore and characterize the coordination chemistry of this compound with various metal ions.

Interaction with Reactive Oxygen Species and Halogen Radicals

This compound is implicated in reaction pathways involving reactive oxygen species (ROS) and halogen radicals, particularly in advanced oxidation processes for water treatment.

Sulfate (B86663) Radical Attack Mechanisms in Aqueous Systems

In aqueous environments, this compound has been identified as a major intermediate in the degradation of phenolic compounds, such as 2,4-dichlorophenol (B122985) and phenol (B47542), when treated with sulfate radicals (SO₄⁻•). Current time information in Bangalore, IN. These highly reactive sulfate radicals are typically generated through the activation of peroxymonosulfate (B1194676) (Oxone) by a metal catalyst, such as cobalt. wikipedia.orgCurrent time information in Bangalore, IN. The degradation of 2,4-dichlorophenol by sulfate radicals leads to the formation of several chlorinated intermediates, including 2,4,6-trichlorophenol, 2,3,5,6-tetrachloro-1,4-benzenediol, 1,1,3,3-tetrachloroacetone, and this compound. Current time information in Bangalore, IN.

The formation of this compound in these systems highlights the complex series of oxidation and halogenation reactions that occur. The initial attack of the sulfate radical on the phenolic ring can lead to ring-opening and the subsequent formation of smaller, highly chlorinated aliphatic compounds.

Influence of Chloride Ions on Halogenation Pathways

The presence of chloride ions (Cl⁻) in aqueous systems can significantly influence the reaction pathways involving sulfate radicals. Chloride ions can interact with sulfate radicals, leading to the formation of chlorine radicals (Cl•), which can then participate in the halogenation of organic compounds. Current time information in Bangalore, IN. This interaction provides a strong basis for the formation of chlorinated intermediates like this compound during the degradation of non-chlorinated organic precursors such as phenol. wikipedia.orgCurrent time information in Bangalore, IN.

When phenol is degraded by the Co/Oxone system in the presence of chloride ions, this compound is observed as one of the transformation products, alongside other chlorinated phenols and tetrachloroacetone. Current time information in Bangalore, IN. This indicates that the chloride ions serve as a source of chlorine for the halogenation of organic intermediates formed during the oxidation process. The interplay between sulfate radicals, chloride ions, and organic substrates leads to complex reaction networks where both oxidation and halogenation play crucial roles, resulting in the formation of highly chlorinated species like this compound.

Advanced Analytical Methodologies for Pentachloroacetone Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of pentachloroacetone, providing the necessary separation from complex sample matrices. Gas and liquid chromatography, coupled with highly sensitive detectors, are the primary methods utilized.

Gas chromatography with an electron-capture detector (GC-ECD) is a well-established and highly sensitive method for the analysis of electrophilic compounds, particularly those containing halogens. measurlabs.com This makes it exceptionally suitable for detecting trace levels of this compound. The principle of GC-ECD involves the separation of volatile compounds in a gaseous mobile phase followed by detection based on the capture of electrons by electronegative analytes, which results in a measurable decrease in a constant background current. measurlabs.com

The analytical procedure for chloroacetones in water typically involves liquid-liquid extraction (LLE) to isolate the analytes from the aqueous matrix, followed by analysis using GC-ECD. nemi.gov Common solvents for extraction include methylene (B1212753) chloride or methyl tert-butyl ether (MTBE). For some chlorinated compounds, derivatization may be necessary to improve volatility or thermal stability, although this is not always required for chlorinated ketones. scioninstruments.comaccustandard.com

The GC-ECD system offers excellent sensitivity, often reaching detection limits in the nanogram-per-liter (ng/L) or picogram-per-microliter (pg/µL) range for halogenated compounds. researchgate.nettdi-bi.com For instance, U.S. EPA methods for other chlorinated pesticides and acids demonstrate the robustness of GC-ECD, with method detection limits (MDLs) often below 0.1 µg/L. accustandard.comthermofisher.com While the ECD is not as specific as a mass spectrometer, its selectivity for halogenated compounds reduces interferences from other co-extracted non-halogenated matrix components. measurlabs.com For confirmation, analysis on a second, dissimilar GC column is often employed. tdi-bi.com

The table below summarizes typical performance characteristics for the analysis of chlorinated compounds using GC-ECD, which are indicative of the performance expected for this compound analysis.

Table 1: Illustrative Performance Data for Chlorinated Compound Analysis by GC-ECD

Compound TypeMatrixDetection Limit (LOD/MDL)Linearity (Correlation Coefficient, r²)Recovery (%)
Chlorinated PesticidesWater0.001 - 0.04 µg/L thermofisher.comlongdom.org>0.99 tdi-bi.com82 - 98 longdom.org
Polychlorinated Biphenyls (PCBs)Water0.2 - 0.3 ng/L researchgate.net>0.999 researchgate.net72 - 116 researchgate.net
Chlorinated AcidsWater~0.02 - 1.4 µg/L (Compound Dependent)>0.99570 - 130

Impurity profiling is essential for understanding the origin, synthesis pathway, and potential toxicity of a chemical substance. This compound, particularly if produced for industrial use or as a byproduct of disinfection, may contain various structurally related impurities. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS), often with a time-of-flight (TOF) analyzer, provides the enhanced separation power and identification capabilities required for this complex task. unito.it

GC×GC utilizes two columns with different stationary phase selectivities (e.g., nonpolar followed by polar) connected by a modulator. The modulator traps, focuses, and re-injects fractions from the first dimension column onto the second, faster-separating column. This process generates a highly structured two-dimensional chromatogram with significantly increased peak capacity and resolution compared to conventional one-dimensional GC. unito.it

This technique is particularly powerful for impurity profiling of complex halogenated mixtures. scholaris.cagcms.cz For example, it has been successfully applied to the impurity profiling of chemical weapon precursors, where trace impurities can serve as forensic signatures. nih.govosti.govcapes.gov.br In such studies, GC×GC-TOF-MS allows for the detection and identification of numerous minor components that would co-elute in a standard GC-MS analysis. nih.gov The high-resolution mass spectra obtained from a TOF-MS detector, combined with spectral deconvolution algorithms, enable confident identification of unknown impurities against spectral libraries. nih.govchromatographyonline.com Automated screening methods can be developed to specifically look for halogenated compounds by identifying their characteristic isotopic patterns in the mass spectra. chromatographyonline.com

The advantages of GC×GC-MS for impurity profiling include:

Enhanced Resolution: Separation of trace impurities from the main this compound peak and from each other. unito.it

Increased Sensitivity: The cryogenic focusing effect of the modulator enhances the signal-to-noise ratio.

Structured Chromatograms: Compounds of the same chemical class often elute in distinct patterns, aiding in the classification of unknown impurities. gcms.cz

Comprehensive Analysis: A single run can provide a detailed profile of the volatile and semi-volatile organic impurities in the sample.

While GC is well-suited for volatile compounds like this compound, liquid chromatography (LC) offers advantages for less volatile or thermally labile impurities that might be present in a technical mixture. It also provides an alternative and complementary separation mechanism to GC.

Ultra-performance liquid chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at high pressures to achieve faster separations, higher resolution, and greater sensitivity compared to traditional HPLC. measurlabs.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes a highly specific and sensitive technique for quantitative analysis. researchgate.net

For the analysis of this compound or related compounds, a reversed-phase UPLC method would typically be employed, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. mdpi.comf1000research.com The analytes are detected by the mass spectrometer, which is usually equipped with an electrospray ionization (ESI) source. In MS/MS, a specific precursor ion for this compound is selected in the first quadrupole, fragmented via collision-induced dissociation, and a characteristic product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and reduces chemical noise, allowing for very low detection limits. rsc.org

UPLC-MS/MS has been successfully applied to the analysis of a wide range of halogenated contaminants, such as pentachlorophenol (B1679276) in seafood, where detection limits of 0.5 µg/kg were achieved. mdpi.com The technique's high throughput and robustness make it suitable for routine monitoring and for the analysis of complex biological and environmental samples. measurlabs.comnih.gov Although specific validated methods for this compound are not widely published, the principles and performance demonstrated for other small halogenated molecules are directly transferable.

Table 2: Representative UPLC-MS/MS Method Parameters and Performance

ParameterTypical Conditions/Values
ColumnUPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) mdpi.com
Mobile PhaseGradient of Water (with formic acid or ammonium (B1175870) acetate) and Acetonitrile/Methanol mdpi.comf1000research.com
Ionization ModeElectrospray Ionization (ESI), Negative or Positive Mode
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.net
Lower Limit of Quantification (LLOQ)Can range from ng/mL to pg/mL (e.g., 1 ng/mL) rsc.org
LinearityTypically spans 2-3 orders of magnitude with r² > 0.99 mdpi.comrsc.org

Liquid Chromatography (LC) Approaches

Spectroscopic Characterization Techniques

While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the unambiguous structural confirmation of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules. chemrxiv.orgegyankosh.ac.in It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound (C₃HCl₅O), ¹H NMR and ¹³C NMR are the key experiments for structural verification.

The molecular structure of this compound is 1,1,1,3,3-pentachloropropan-2-one.

¹H NMR: The proton NMR spectrum is expected to be very simple. Due to the structure, there is only one proton, which is on the carbon atom adjacent to the carbonyl group and a dichloromethyl group. This proton (CHCl₂) would appear as a singlet in the spectrum. Its chemical shift would be significantly downfield due to the electron-withdrawing effects of the adjacent carbonyl group and the two chlorine atoms.

¹³C NMR: The carbon NMR spectrum is expected to show three distinct signals, corresponding to the three carbon atoms in different chemical environments:

The carbonyl carbon (C=O).

The carbon of the trichloromethyl group (-CCl₃).

The carbon of the dichloromethyl group (-CHCl₂).

The chemical shifts of these carbons are influenced by the electronegativity of the attached chlorine and oxygen atoms. qorganica.es The carbonyl carbon will appear at a very downfield position, typical for ketones. The two other carbons will also be downfield due to the multiple chlorine substituents. One-dimensional and two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign the proton signal to its corresponding carbon and confirm the connectivity of the molecular fragments, thus providing unequivocal structural proof. mdpi.com This level of characterization is crucial for reference standard certification and for identifying unknown synthesis byproducts. nih.govacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for analyzing the molecular structure of this compound. These techniques probe the vibrational modes of the molecule's chemical bonds, offering a unique spectral fingerprint. scirp.org

In the IR spectrum of this compound, the most prominent absorption band is associated with the carbonyl (C=O) group stretching vibration. Due to the strong electron-withdrawing effect of the five chlorine atoms, this C=O stretching frequency is expected to be shifted to a higher wavenumber compared to acetone (B3395972). The presence of multiple chlorine atoms also gives rise to characteristic C-Cl stretching and bending vibrations in the fingerprint region of the spectrum. Analysis of the vapor phase IR spectrum of this compound reveals key absorption bands that can be assigned to these specific vibrational modes. nih.gov

Raman spectroscopy serves as a complementary technique to IR spectroscopy. scirp.org While the C=O stretch is also observable in the Raman spectrum, C-Cl bonds often produce strong Raman signals. The Raman spectrum of this compound provides detailed information about the symmetric vibrations of the molecule, which can be weak or absent in the IR spectrum. nih.gov By analyzing both IR and Raman spectra, a more complete vibrational profile of this compound can be constructed, aiding in its unambiguous identification. wikipedia.org

Table 1: Key Vibrational Modes for this compound
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic TechniqueNotes
C=O Stretch1750 - 1800IR, RamanShifted to higher frequency due to inductive effect of chlorine atoms.
C-C Stretch~1200 - 800IR, RamanCoupled with other vibrational modes.
C-Cl Stretch800 - 600IR, RamanStrong and characteristic absorptions/scattering peaks.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. phenomenex.com For ketones like this compound, the primary electronic transitions of interest are the n → π* (an electron from a non-bonding n orbital is promoted to an anti-bonding π* orbital) and π → π* transitions associated with the carbonyl chromophore. lcms.cz

The UV spectrum of acetone typically shows a weak n → π* absorption band around 280 nm and a strong π → π* absorption band around 190 nm. lcms.cz In this compound, the presence of five electron-withdrawing chlorine atoms significantly influences these transitions. The chlorine atoms can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) depending on their electronic effects on the ground and excited states. The n → π* transition is particularly sensitive to substitution on the alpha-carbons. The high degree of chlorination in this compound is expected to shift the n → π* transition, which can be useful for its detection and quantification. phenomenex.com While UV-Vis is a valuable tool, its selectivity can be limited in complex mixtures, often requiring coupling with separation techniques for reliable analysis. scispace.com

Table 2: Electronic Transitions for Carbonyl Compounds
CompoundTransitionTypical λmax (nm)Notes
Acetonen → π~280Weak absorption, forbidden transition. lcms.cz
Acetoneπ → π~190Strong absorption, allowed transition. lcms.cz
This compoundn → π*Shifted from acetone baselineThe exact λmax is influenced by the five chlorine substituents.

Mass Spectrometric (MS) Methodologies

Mass spectrometry (MS) is a fundamental analytical technique for identifying and quantifying compounds by measuring their mass-to-charge ratio (m/z). It is a "hard" ionization technique that leads to extensive, reproducible fragmentation, providing a structural fingerprint of the molecule. wikipedia.org

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample molecule, causing it to ionize and fragment in a predictable manner. The fragmentation pattern of this compound is characteristic and provides significant structural information. libretexts.org The molecular ion peak (M+) for this compound (C₃HCl₅O) would be expected at m/z 228 (based on the most abundant isotopes ³⁵Cl and ¹²C), but it is often weak or absent in highly chlorinated compounds.

The fragmentation of ketones typically involves α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, two primary α-cleavage pathways are possible:

Loss of a trichloromethyl radical (•CCl₃), leading to the formation of a dichloromethyl acylium ion ([CHCl₂CO]⁺).

Loss of a dichloromethyl radical (•CHCl₂), resulting in a trichloromethyl acylium ion ([CCl₃CO]⁺).

The mass spectrum of this compound shows prominent peaks at m/z 117 and 119. nih.gov This isotopic pattern is characteristic of a fragment containing two chlorine atoms (the ³⁵Cl/³⁷Cl isotopic ratio is approximately 3:1), which strongly suggests the formation of the [CCl₃]⁺ fragment is a key pathway. The loss of a chlorine radical (•Cl) from the molecular ion or subsequent fragment ions is also a common fragmentation route for halogenated compounds.

Table 3: Major EI-MS Fragments of this compound
m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
117, 119, 121[CCl₃]⁺α-cleavage and loss of •CHCl₂CO
82, 84, 86[CHCl₂]⁺α-cleavage and loss of •CCl₃CO
111, 113, 115[CCl₃CO]⁺α-cleavage (loss of •CHCl₂)

Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry for Gas-Phase Structure

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. scielo.org.cowikipedia.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing selectivity and peak capacity. mdpi.com This is particularly useful for analyzing complex mixtures containing isomers or isobars, which may not be distinguishable by MS alone. copernicus.org

For halogenated compounds like this compound, IMS-MS can provide valuable structural information. nih.govnih.gov The technique measures the drift time of an ion through a gas-filled tube under the influence of an electric field. This drift time is related to the ion's collision cross-section (CCS), a parameter that reflects its three-dimensional shape. nih.gov By comparing experimentally measured CCS values with those calculated for candidate structures, it is possible to gain insight into the gas-phase conformation of the this compound ion. This can help to differentiate it from other chlorinated acetones or structurally similar contaminants in an environmental or industrial sample. The coupling of IMS with high-resolution mass spectrometry (HRMS) further enhances the identification capabilities for unknown halogenated pollutants. nih.gov

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical step to isolate and concentrate the analyte of interest from the sample matrix, thereby removing interferences and improving the sensitivity and reliability of the subsequent analysis.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a widely used sample preparation method based on the differential solubility of a compound between two immiscible liquid phases. phenomenex.comwikipedia.org For the extraction of this compound, which is a semi-polar organic compound, from an aqueous matrix such as wastewater or environmental samples, a water-immiscible organic solvent is typically used.

The selection of the organic solvent is crucial for achieving high extraction efficiency. Solvents such as dichloromethane, diethyl ether, or ethyl acetate (B1210297) are common choices. The process involves vigorously mixing the aqueous sample with the organic solvent in a separatory funnel. youtube.com this compound, being more soluble in the organic phase, will partition from the aqueous layer into the organic solvent. After allowing the layers to separate, the organic layer containing the analyte is collected. This process may be repeated to maximize recovery.

To further enhance the extraction efficiency, a "salting-out" effect can be employed. chromatographyonline.com This involves adding a neutral salt, such as sodium chloride, to the aqueous sample. scirp.org The salt increases the polarity of the aqueous phase, thereby decreasing the solubility of the less polar this compound and promoting its transfer into the organic solvent. chromatographyonline.com The final organic extract can then be concentrated and analyzed using chromatographic or spectroscopic methods.

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient, and sensitive sample preparation technique that has found significant application in the analysis of various organic compounds, including halogenated disinfection byproducts like this compound. nih.govsigmaaldrich.com This method integrates sampling, extraction, and concentration into a single step, simplifying the analytical workflow. nih.govnih.gov SPME operates on the principle of partitioning analytes between the sample matrix (liquid or gas) and a stationary phase coated onto a fused silica (B1680970) fiber. nih.govsupelco.com.twuwaterloo.ca The extracted analytes are then thermally desorbed from the fiber into the injection port of a gas chromatograph (GC) for separation and detection. supelco.com.twresearchgate.net

The effectiveness of SPME is largely dependent on the selection of the appropriate fiber coating, which is chosen based on the polarity and molecular weight of the target analytes. sigmaaldrich.comsigmaaldrich.com For volatile and semi-volatile compounds such as this compound, various fiber coatings have been developed and utilized. These coatings range from nonpolar, like polydimethylsiloxane (B3030410) (PDMS), to more polar ones, such as polyacrylate (PA) and various mixtures containing divinylbenzene (B73037) (DVB) and Carboxen. sigmaaldrich.compan.olsztyn.pl

Headspace SPME (HS-SPME) is a particularly advantageous mode of extraction for analyzing volatile compounds like this compound in complex matrices such as water. chemistry.kzgcms.cz In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, which minimizes matrix effects and extends the lifespan of the fiber. supelco.com.twgcms.cz The efficiency of the extraction process is influenced by several parameters, including extraction time, temperature, sample volume, and the addition of salt to the sample (salting-out effect), which can increase the partitioning of analytes into the headspace. chemistry.kznih.gov

Research has demonstrated the successful application of SPME coupled with gas chromatography-mass spectrometry (GC-MS) for the determination of various disinfection byproducts in water. chemistry.kzshimadzu.com While specific studies focusing exclusively on this compound are limited, the methodology developed for other halogenated compounds provides a strong foundation for its analysis. For instance, studies on organochlorine pesticides and other volatile organic compounds have optimized HS-SPME parameters to achieve low detection limits and good linearity. chemistry.kzresearchgate.net

The selection of the SPME fiber is critical for the efficient extraction of this compound. Given its polar nature and volatility, a fiber with a polar or bipolar coating is generally preferred.

Table 1: Commonly Used SPME Fibers and Their Characteristics

Fiber CoatingPolarityTypical Analytes
Polydimethylsiloxane (PDMS)NonpolarVolatile and non-polar compounds. sigmaaldrich.compan.olsztyn.pl
Polyacrylate (PA)PolarPolar analytes. sigmaaldrich.compan.olsztyn.pl
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)BipolarVolatile polar compounds, general purpose. sigmaaldrich.compan.olsztyn.pl
Polydimethylsiloxane/Carboxen (PDMS/CAR)BipolarTrace-level volatile compounds. sigmaaldrich.compan.olsztyn.pl
Divinylbenzene/Carboxen on PDMS (DVB/CAR/PDMS)BipolarWide range of analytes (C3-C20). sigmaaldrich.comsigmaaldrich.com

Detailed Research Findings

While direct research on SPME for this compound is not abundant in the provided search results, the principles and findings from the analysis of similar compounds, such as other disinfection byproducts and volatile organohalogens, are highly relevant.

A study on the analysis of volatile organohalogen compounds demonstrated the utility of a homemade sol-gel single-walled carbon nanotube/silica composite coated SPME fiber. nih.gov This novel fiber showed high extraction efficiency for both polar and non-polar compounds and good thermal stability, making it a promising alternative to commercial fibers for compounds like this compound. nih.gov The method, coupled with GC-Flame Ionization Detection (FID), provided quantitation limits in the range of 0.25-0.7 ng/mL. nih.gov

Another study focused on the determination of organochlorine pesticides in water samples using HS-SPME with GC-MS. chemistry.kz The researchers compared four different commercial SPME fibers and optimized parameters such as extraction time and temperature. chemistry.kz Their developed method achieved detection limits ranging from 1.57 to 2.08 ng/L with good linearity. chemistry.kz These findings highlight the sensitivity and quantitative capability of HS-SPME for trace-level analysis of chlorinated compounds in water.

Furthermore, research into the analysis of volatile compounds in various matrices has established key operational parameters for HS-SPME. For example, in the analysis of acetophenone (B1666503) in air and water, optimal conditions involved a 20-minute extraction with a polydimethylsiloxane/divinylbenzene fiber, achieving low limits of detection (0.01 µg/L in water). researchgate.net The addition of salt and agitation were also found to enhance extraction efficiency. nih.govresearchgate.net

The development of SPME methods for a wide array of volatile and semi-volatile organic compounds provides a robust framework for its application to this compound analysis. mdpi.com The versatility of SPME, combined with the high sensitivity of modern GC-MS systems, makes it a powerful tool for detecting and quantifying this disinfection byproduct in environmental samples. nih.gov

Environmental Occurrence and Transformation Dynamics of Pentachloroacetone

Environmental Distribution and Monitoring Studies

Monitoring studies indicate that pentachloroacetone is introduced into the environment primarily through industrial processes and as a byproduct of water treatment. Its distribution is closely linked to these sources, leading to its detection in various environmental matrices.

This compound has been identified as a significant disinfection byproduct. Research has shown that the chlorination of soil humic substances in solution can lead to the formation of various chlorinated compounds, including this compound. nih.gov Studies have found that the yield of mutagenic compounds like this compound increases with higher concentrations of chlorine used during water treatment processes. nih.gov This suggests a potential for its presence in finished drinking water, particularly in systems that treat water with high organic content.

A primary anthropogenic source of this compound is the pulp and paper industry. ecetoc.org Effluents from pulp mills that use chlorine-based bleaching processes have been found to contain a range of chloroacetones, with tetra- and this compound being the most abundant. researchgate.net These effluents can contaminate receiving water bodies, leading to the presence of this compound in rivers and lakes. While direct measurements in seawater are not extensively documented, the formation of other halogenated compounds in chlorinated seawater suggests a potential pathway for this compound formation in marine environments affected by chlorination.

The table below summarizes the primary sources leading to the presence of this compound in aquatic environments.

Table 1: Documented Sources of this compound in Aquatic Systems
SourceDescriptionRelevant FindingsCitation
Water DisinfectionByproduct of chlorinating water containing natural organic matter, such as humic acids.Yields increase with chlorine concentration; identified as a mutagenic product. nih.gov
Pulp Mill EffluentsReleased from the chlorine bleaching of pulp.Considered one of the most abundant chloroacetones in these effluents. ecetoc.orgresearchgate.net

Direct monitoring data for this compound in the atmosphere is limited in the available scientific literature. However, studies on analogous compounds provide some insight. For instance, significant emissions of other haloacetones, such as chloroacetone (B47974) and bromoacetone (B165879), have been detected in the air above saline lakes. researchgate.net This indicates that saline environments can be a source of halogenated acetones to the atmosphere, though this compound itself was not detected in that particular study. researchgate.net

Similarly, there is a lack of specific data on the detection of this compound in saline soils. Research on saline soils typically focuses on their inorganic salt content (salinity) and its impact on agriculture and soil structure, rather than the analysis of specific organic micropollutants. nih.govappstate.eduwikipedia.org While soil humic substances are known precursors for this compound formation during chlorination, its persistence and concentration in the soil matrix itself are not well-documented. nih.gov

Environmental Transport and Partitioning Mechanisms

The movement and partitioning of this compound in the environment are governed by its physical and chemical properties, which dictate its tendency to volatilize from water or adsorb to solids.

Adsorption to soil and sediment particles is a critical process that affects a chemical's mobility and bioavailability in the environment. escholarship.org This partitioning behavior is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgescholarship.org A high Koc value indicates that a chemical is likely to be immobile, binding strongly to the organic fraction of soil and sediment, while a low value suggests high mobility. escholarship.org

Specific, experimentally determined Koc or other adsorption coefficients for this compound were not found in the reviewed literature. The only available information is a qualitative statement suggesting it is "relatively resistant to adsorption". chemsafetypro.com The adsorption of organic chemicals is influenced by multiple factors, including the organic matter content of the soil, pH, and the chemical's own properties. ecetoc.org Given the lack of quantitative data, the mobility of this compound in soil and its potential to leach into groundwater or remain bound to sediments cannot be precisely determined.

Abiotic Transformation Pathways

This compound can be both formed and degraded through abiotic (non-biological) chemical reactions in the environment. Studies have identified it as a transformation intermediate in the degradation of other common pollutants. For example, during the oxidation of 2,4-dichlorophenol (B122985) and phenol (B47542) in the presence of chloride ions, this compound is formed as a major intermediate product. nitt.edu

Hydrolysis, the reaction with water, appears to be a significant abiotic degradation pathway for this compound. This process can be highly dependent on pH. In a patent describing the production of deuterated chloroform (B151607) from hexachloroacetone (B130050), it is noted that this compound can be formed as an intermediate and subsequently undergo hydrolysis in an alkaline environment. oasis-lmc.org This suggests that this compound is susceptible to breakdown in neutral to alkaline waters. While specific rate constants are not provided, this pathway is a key aspect of its environmental fate. oasis-lmc.orgresearchgate.net

Information on photodegradation, or breakdown by sunlight, is less clear. Some studies on related chloroacetones found that treatment with UV light combined with hydrogen peroxide had little effect, while other research on different chlorinated compounds shows that photolysis can be an important degradation route.

The table below summarizes the known abiotic transformation pathways for this compound.

Table 2: Abiotic Transformation Pathways of this compound
PathwayDescriptionConditions / FindingsCitation
Formation from PhenolsActs as an intermediate during the transformation of phenol and 2,4-dichlorophenol.Occurs during oxidation processes in the presence of chloride ions. nitt.edu
HydrolysisDegradation via reaction with water.Appears to be significant, particularly in neutral or alkaline (weakly basic) conditions. oasis-lmc.org

Hydrolysis Kinetics under Varying pH Conditions

The hydrolysis of an organic compound is a critical abiotic degradation pathway in aqueous environments. The rate of this reaction is frequently dependent on the pH of the water. taylorandfrancis.com For compounds like this compound, hydrolysis can proceed through neutral, acid-catalyzed, or base-catalyzed mechanisms. nih.gov

Neutral Hydrolysis : This involves the direct reaction of the compound with water molecules.

Acid-Catalyzed Hydrolysis : Under acidic conditions (low pH), the reaction rate can be accelerated by the presence of hydrogen ions (H+).

Base-Catalyzed Hydrolysis : Under alkaline conditions (high pH), hydroxide (B78521) ions (OH-) can significantly increase the rate of hydrolysis, often being the dominant pathway for chlorinated aliphatic compounds. nih.gov

kobs = kA[H+] + kN + kB[OH-]

Where kA, kN, and kB are the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively. For many halogenated hydrocarbons, the base-catalyzed term (kB) is the most significant in the typical environmental pH range of 5 to 9. taylorandfrancis.comnih.gov

Table 1: Expected Influence of pH on this compound Hydrolysis Half-Life This interactive table illustrates the theoretical relationship between pH and the degradation rate of a chlorinated organic compound like this compound, based on established chemical principles. Specific values for this compound require experimental determination.

pH ConditionDominant MechanismExpected Relative RateExpected Half-Life
Acidic (pH < 5)Acid-CatalyzedModerateModerate
Neutral (pH ≈ 7)NeutralSlowLong
Alkaline (pH > 8)Base-CatalyzedFastShort

Photodegradation Processes in Aqueous and Atmospheric Phases

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. wikipedia.org This process can be a significant environmental sink for pollutants in the upper layers of water bodies and in the atmosphere. copernicus.orgnih.gov Photodegradation can occur through two primary mechanisms:

Direct Photolysis : The chemical itself absorbs a photon of light, leading to an excited state that results in the cleavage of chemical bonds. For this compound, this could involve the breaking of a carbon-carbon or a carbon-chlorine bond. The rate of direct photolysis depends on the compound's absorption spectrum and its quantum yield (the efficiency of the absorbed photon in causing a chemical reaction). rsc.org

Indirect Photolysis : This process is mediated by other light-absorbing substances in the environment, known as photosensitizers. These substances, such as dissolved organic matter, nitrate (B79036), or iron complexes, absorb light and produce highly reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), or superoxide (B77818) radicals (O₂•⁻). nih.gov These reactive species then attack and degrade the pollutant. In the atmosphere, reaction with photochemically generated hydroxyl radicals is a primary degradation pathway for many organic compounds. wikipedia.org

While there is a suggestion that photolysis of this compound may be an important process in specific river environments, detailed quantitative data such as reaction rates, quantum yields, or product identification are scarce in the scientific literature gatech.edu. The effectiveness of photodegradation is influenced by factors like water clarity, depth, season, latitude, and the concentration of photosensitizing materials. medcraveonline.com

Biotic Degradation and Biodegradation Studies

The breakdown of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi, is a crucial process for the removal of pollutants from the environment. mdpi.com

Aerobic Biodegradation Pathways

Under aerobic conditions (in the presence of oxygen), microorganisms can use organic compounds as a source of carbon and energy, leading to their mineralization into carbon dioxide, water, and inorganic ions. ub.edu For chlorinated compounds like this compound, the aerobic biodegradation pathways are often initiated by enzymes called oxygenases. mdpi.com These enzymes incorporate one or two atoms of oxygen into the molecule, which can lead to dechlorination and destabilization of the compound, making it susceptible to further breakdown. ub.edu

A plausible, though not experimentally verified for this compound, aerobic pathway could involve the following steps:

Initial Attack : An oxygenase enzyme attacks the this compound molecule.

Dechlorination : The initial enzymatic reaction facilitates the removal of chlorine atoms. This is often a rate-limiting step in the degradation of highly chlorinated compounds.

Carbonyl Group Transformation : The ketone group may be reduced or otherwise transformed.

Chain Cleavage : The carbon backbone of the molecule is broken down into smaller organic acids.

Metabolism : These smaller molecules are then funneled into central metabolic pathways of the microorganism, such as the Krebs cycle, to produce energy and biomass. ub.edu

The efficiency of these pathways depends on the specific microbial strains present and environmental conditions. mdpi.com

Microbial Degradation Mechanisms in Environmental Media

Microorganisms in soil and water employ various mechanisms to degrade persistent organic pollutants. nih.gov For a compound like this compound, which is highly chlorinated, degradation may not always support microbial growth directly. In such cases, a process known as cometabolism is a key mechanism. wikipedia.org

Cometabolism is the degradation of a compound by a microorganism that yields no energy or carbon for its growth. The degradation is a fortuitous side-effect of enzymes produced to metabolize another primary substrate. wikipedia.orgfrtr.gov For example, bacteria growing on a primary substrate like methane (B114726) or toluene (B28343) produce powerful, non-specific monooxygenase enzymes that can also attack and transform this compound. frtr.gov

The key enzymatic processes involved in microbial degradation of chlorinated compounds include:

Dehalogenation : The cleavage of carbon-halogen bonds, which can be oxidative or reductive. This is a critical step in detoxifying the compound and making it more biodegradable.

Oxidation/Reduction : Enzymes like oxygenases and dehydrogenases alter the chemical structure of the pollutant. mdpi.com

Microbial communities, rather than single species, are often more effective at degrading complex pollutants through synergistic actions, where the breakdown product of one organism becomes the substrate for another. mdpi.com The rate and extent of microbial degradation in environmental media are influenced by factors such as pH, temperature, oxygen availability, nutrient levels, and the presence of other organic matter. mdpi.com

Table 2: Key Enzymes and Microbial Processes in the Degradation of Chlorinated Compounds This table outlines the general types of enzymes and metabolic strategies that microorganisms use to break down chlorinated pollutants, which are applicable to the potential biodegradation of this compound.

Enzyme/ProcessFunctionRelevant Microbial Genera
OxygenasesIncorporate oxygen, initiating the breakdown of the molecule.Pseudomonas, Rhodococcus
DehalogenasesRemove chlorine atoms from the organic structure.Various bacteria and fungi
HydrolasesCleave bonds by adding water, important in breaking down intermediates.Aspergillus, Bacillus
CometabolismFortuitous degradation by non-specific enzymes.Methanotrophs, Toluene-oxidizers

Toxicological Research and Biological Impact Assessments of Pentachloroacetone

Genotoxicity and Mutagenicity Studies

In vitro Mutagenesis Assays (e.g., Salmonella Typhimurium Strains)

Pentachloroacetone has been evaluated for its mutagenic potential using in vitro assays, most notably the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. bibliotekanauki.pl This test utilizes specific strains of Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine, rendering them unable to grow on a histidine-deficient medium. bibliotekanauki.pl A substance is considered mutagenic in this assay if it causes the bacterial DNA to mutate in such a way that the ability to produce histidine is restored, allowing the bacteria to form colonies. bibliotekanauki.pl

Research has demonstrated that this compound is a direct-acting mutagen in Salmonella typhimurium strains TA98 and TA100. who.intwrc.org.za "Direct-acting" signifies that the compound does not require metabolic activation by enzymes to exert its mutagenic effects. bibliotekanauki.pl Strain TA100 is designed to detect base-pair substitution mutations, while TA98 detects frameshift mutations. dergipark.org.tr The positive result in both strains suggests that this compound can induce both types of genetic alterations.

Table 1: Summary of this compound Mutagenicity in Salmonella Typhimurium
AssayTest Organism/StrainMetabolic ActivationFindingReference
Ames TestSalmonella typhimurium TA98Not Required (Direct-acting)Mutagenic who.int
Ames TestSalmonella typhimurium TA100Not Required (Direct-acting)Mutagenic who.int

Influence of Chlorine Substitution on Mutagenic Activity

The mutagenic potency of chlorinated acetones is closely related to their chemical structure, specifically the number and position of chlorine atoms. Studies on a series of chlorinated acetones have revealed a distinct structure-activity relationship. who.int Generally, the mutagenic activity in Salmonella typhimurium tends to decrease as the degree of chlorine substitution at the C-1 and C-3 positions increases. who.int This suggests that extensive chlorination might reduce the compound's ability to interact with DNA or other cellular targets to cause mutations. Despite this general trend, other structural features also play a significant role; for instance, 1,1,1-trichloroacetone (B165163) was found to be considerably more potent than 1,1-dichloroacetone (B129577). who.int

Organ-Specific Toxicity Investigations

Research into the effects of this compound on specific organs has highlighted the liver and kidneys as primary targets for its toxic action. ontosight.ai

Hepatotoxicity and Hepatic Enzyme Modulation

Exposure to this compound is known to pose a risk of liver damage. ontosight.ai While specific mechanistic studies on this compound are limited, research on related chloroacetones provides insight into its likely hepatotoxic effects. Studies on compounds like 1,1-dichloroacetone in animal models have shown that administration can cause significant increases in serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). who.int Elevated levels of these enzymes in the blood are established biomarkers of liver injury, indicating damage to hepatocytes. mdpi.com

Histopathological examinations in these studies have revealed evidence of periportal necrosis, a specific type of liver cell death occurring around the portal tracts. who.int Furthermore, a decrease in liver glutathione (B108866) levels has been observed, suggesting that the toxicity is associated with the induction of oxidative stress, as glutathione is a critical component of the cell's antioxidant defense system. who.int

Table 2: Indicators of Chloroacetone-Induced Hepatotoxicity
IndicatorObservationImplicationReference
Serum Liver Enzymes (e.g., ALT, AST)Significant IncreaseHepatocellular Damage who.int
HistopathologyPeriportal NecrosisLiver Tissue Death who.int
Liver GlutathioneDecreased LevelsOxidative Stress who.int

Renal Impairment Studies

The kidneys are another organ system susceptible to damage from this compound exposure. ontosight.ai Renal impairment studies are conducted to determine if a chemical adversely affects kidney function or if pre-existing kidney disease alters the chemical's pharmacokinetics, potentially leading to increased toxicity. allucent.comeuropa.eu Such studies typically involve monitoring biomarkers of kidney function, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), and calculating the glomerular filtration rate (GFR). europa.eu While detailed renal toxicity studies specifically for this compound are not widely published, its known potential for kidney damage necessitates careful consideration, especially for populations with pre-existing renal conditions. ontosight.ai

Ecological Toxicity (Ecotoxicity) to Aquatic Organisms

The environmental impact of this compound has been assessed through ecotoxicity studies, which focus on its effects on aquatic life. cymitquimica.com This is particularly relevant given its detection in industrial effluents, such as those from pulp and paper mills that use chlorine bleaching processes. publications.gc.cawrc.org.za

Safety data for this compound explicitly state that it is "Toxic to aquatic life". cymitquimica.com Aquatic toxicity testing typically evaluates the chemical's effects on organisms representing different trophic levels of the aquatic food web. europa.eu These include:

Primary producers: Algae

Primary consumers: Invertebrates (e.g., crustaceans like Daphnia magna)

Secondary consumers: Vertebrates (e.g., fish)

The primary endpoint in acute toxicity tests is often the LC50 (Lethal Concentration 50), which is the concentration of the chemical that is lethal to 50% of the test organisms over a specified period. europa.eu Chronic toxicity studies may investigate longer-term effects on survival, growth, and reproduction. europa.eu The presence of chloroacetones in bleachery effluents is a concern because many of these compounds are known to be mutagenic and toxic, posing a risk to aquatic ecosystems. publications.gc.ca

Impact on Aquatic Life and Ecosystem Health

The intrinsic hazard of chemical substances to aquatic organisms is evaluated through both acute and chronic toxicity. reachonline.eu this compound is recognized as being toxic to aquatic life. cymitquimica.com Standardized bioassays are employed to determine the toxicity of chemical compounds to aquatic ecosystems. vu.nl Acute aquatic toxicity is typically assessed using metrics such as the 96-hour lethal concentration for 50% of a fish population (LC50), the 48-hour effective concentration for 50% of a crustacean population (EC50), and the 72- or 96-hour EC50 for algae or other aquatic plants. reachonline.euilo.org These tests on various species across different trophic levels serve as surrogates for all aquatic life. reachonline.euilo.org

While specific experimental data on this compound's toxicity to a wide range of aquatic species is limited, predictive models based on structure-activity relationships (SARs) provide valuable insights. europa.eu One such prediction, using the ECOSAR program, estimated the 96-hour LC50 for fish to be 1.428 mg/L, classifying the substance as toxic to the aquatic environment. europa.eu Another assessment indicated an LC50 value for fish between 5 mg/L and 10 mg/L. europa.eu The variability in toxicity data can be influenced by factors such as the species tested and the experimental conditions. core.ac.uk

Table 1: Predicted and Experimental Acute Aquatic Toxicity of this compound

Test Organism Endpoint Concentration (mg/L) Exposure Duration Data Source Citation
Fish LC50 1.428 96 hours Prediction (ECOSAR) europa.eu
Fish LC50 5 - 10 96 hours Experimental europa.eu

Cellular and Molecular Mechanisms of this compound Toxicity

The toxicity of chemical agents is fundamentally rooted in their interactions with biological systems at the cellular and molecular levels. advinus.commhmedical.com Toxicants can induce a range of cellular dysfunctions, including damage to membranes, impairment of vital cellular processes, and induction of oxidative stress. advinus.commhmedical.com Like many halogenated compounds, the toxicity of this compound is linked to its ability to induce cellular damage through complex biochemical pathways. researchgate.netresearchgate.net

A key mechanism of toxicity for many xenobiotics is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govfrontiersin.org This imbalance can lead to significant cellular damage. nih.gov Glutathione (GSH), a crucial cellular antioxidant, plays a central role in protecting cells from oxidative damage. mdpi.comnih.gov

The interaction of toxic compounds with cellular systems can lead to the depletion of GSH. nih.gov This depletion is a significant event, as it compromises the cell's primary defense against oxidative damage. mdpi.commdpi.com The depletion of GSH can trigger a cascade of detrimental events, including the release of arachidonic acid and the generation of superoxide (B77818) radicals, ultimately contributing to cell death. nih.gov The conjugation of xenobiotics with GSH, a reaction often catalyzed by Glutathione S-transferases (GSTs), is a primary detoxification pathway. wikipedia.org However, this process can deplete the cellular GSH pool, increasing the cell's vulnerability to oxidative stress. nih.gov GSTs are a family of enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic substrates, making them more water-soluble and easier to excrete. wikipedia.org This detoxification activity is vital for protecting cellular components like proteins and nucleic acids from damage. wikipedia.org

The cellular damage instigated by toxicants like this compound can manifest in several ways. Oxidative stress and GSH depletion are upstream events that lead to more direct forms of cellular injury. advinus.comnih.gov

One of the primary consequences of unchecked oxidative stress is lipid peroxidation. advinus.com This process involves the oxidative degradation of lipids within cellular membranes, which can destroy the membrane's integrity, increase its permeability, and ultimately lead to cell death. advinus.com

Furthermore, many toxic agents are known to be genotoxic, meaning they can damage DNA. researchgate.netnih.gov This can occur through direct interaction with DNA or through the action of ROS generated during oxidative stress. researchgate.net DNA damage, if not properly repaired, can lead to mutations, chromosomal aberrations, and potentially trigger programmed cell death, or apoptosis. researchgate.netnih.gov The formation of DNA adducts by reactive intermediates is another mechanism of genotoxicity. who.int Research on related haloacetones and other disinfection byproducts has consistently shown their potential to induce genotoxic effects, including DNA strand breaks and micronucleus formation. researchgate.netepa.gov

Table 2: Summary of Cellular and Molecular Effects

Mechanism Cellular Consequence Key Molecules Involved Citation
Oxidative Stress Imbalance in cellular redox state Reactive Oxygen Species (ROS) nih.govfrontiersin.org
Glutathione Depletion Compromised antioxidant defense Glutathione (GSH), Glutathione S-transferases (GSTs) mdpi.comnih.govwikipedia.org
Lipid Peroxidation Cell membrane damage, increased permeability Polyunsaturated fatty acids, lipid hydroperoxides advinus.com

Computational Chemistry and Theoretical Modeling of Pentachloroacetone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup and reactivity of pentachloroacetone. iaea.orgmpg.de DFT is a computational method that determines the electronic structure of many-body systems by using the electron density as the central variable, which simplifies the calculation compared to traditional wavefunction-based methods. mpg.deorientjchem.org This approach allows for the accurate prediction of various molecular properties.

For this compound, DFT calculations can elucidate the optimized molecular geometry, including bond lengths and angles, providing the most stable three-dimensional arrangement of the atoms. rsc.org From this optimized structure, a wealth of electronic information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electron-withdrawing nature of the chlorine atoms and the carbonyl oxygen would create significant positive potential around the carbon atoms, indicating their susceptibility to nucleophilic attack.

Reactivity descriptors defined within the framework of Conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can be calculated to quantify the molecule's reactivity. plos.org These descriptors provide a theoretical basis for predicting how this compound will interact with other chemical species in various reactions.

Table 1: Computed Properties of this compound
PropertyValueMethod
Molecular FormulaC₃HCl₅O-
Molecular Weight230.3 g/molPubChem
XLogP33.1PubChem (Computed)
Hydrogen Bond Donor Count0Cactvs
Hydrogen Bond Acceptor Count1Cactvs
Rotatable Bond Count2Cactvs

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules like this compound are dynamic systems. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govcresset-group.com By simulating these movements, MD provides a detailed view of the molecule's conformational landscape and flexibility. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulated environment, often a "box" of solvent molecules, and then calculating the forces between atoms using a molecular mechanics force field. Newton's laws of motion are then solved iteratively to simulate the evolution of the system over a specific period, generating a trajectory of atomic positions and velocities. nih.gov

For this compound, a key area of interest for conformational analysis is the rotation around the two carbon-carbon single bonds. The bulky chlorine atoms create significant steric hindrance, which restricts free rotation. MD simulations can map the potential energy surface associated with the torsion angles of the C-C bonds. By analyzing the simulation trajectory, one can identify the most stable, low-energy conformations (rotamers) and the energy barriers that separate them. nih.govnih.gov This analysis reveals the relative populations of different conformers at a given temperature and the timescale of transitions between them. Such information is crucial for understanding how the molecule's shape influences its reactivity and interactions with biological systems. The combination of MD with techniques like Principal Component Analysis (PCA) can further help to identify large-scale collective motions and functionally important conformational substates. cresset-group.comd-nb.info

Predictive Modeling of Environmental Fate Parameters

Computational models are invaluable for predicting the environmental fate of chemicals, providing essential data for risk assessment where experimental measurements are lacking. researchgate.netnih.gov Quantitative Structure-Property Relationship (QSPR) models are a primary tool in this domain. QSPR models are statistical correlations that link the structural or physicochemical properties of a chemical, known as molecular descriptors, to a specific environmental parameter. mdpi.comresearchgate.net

The partitioning of a chemical between different environmental compartments, such as water, soil, and air, is governed by its physical and chemical properties. Key parameters include the n-octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc). The logarithm of these values (log Kow and log Koc) are commonly used to predict a chemical's tendency to bioaccumulate or adsorb to soil and sediment.

For this compound, QSPR models can be used to estimate log Koc. researchgate.netmdpi.com This process begins with the calculation of a wide range of molecular descriptors for the this compound molecule using quantum chemical methods. These descriptors can include constitutional indices, topological indices, quantum chemical parameters (like HOMO/LUMO energies and dipole moment), and geometric descriptors. researchgate.net A statistical model, often based on multiple linear regression or machine learning algorithms, is then developed using a training set of compounds for which experimental log Koc values are known. mdpi.comresearchgate.net By inputting the calculated descriptors for this compound into this validated model, a predicted log Koc value can be obtained. This value indicates the likelihood of this compound to be immobile in the environment, bound to organic matter in soil and sediment, rather than being mobile in groundwater.

Mechanistic Investigations via Computational Reaction Pathway Analysis

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, mapping the transformation from reactants to products through high-energy transition states. fossee.in This analysis is critical for understanding both the synthesis and environmental degradation of this compound.

Transition State Theory (TST) is a cornerstone of chemical kinetics that describes reaction rates by focusing on the properties of the activated complex, or transition state. mit.edu The transition state is the highest energy point along the minimum energy path of a reaction, representing the point of no return. mdpi.com Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of these fleeting structures. mdpi.comwhitman.edu

In the context of this compound synthesis, such as the selective dechlorination of hexachloroacetone (B130050), computational chemists can model the proposed reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates. Sophisticated algorithms are then used to search the potential energy surface for the transition state connecting these species. Once located, the energy difference between the reactants and the transition state—the activation energy—can be calculated. This energy barrier determines the rate of the reaction. mit.edu

Similarly, the environmental degradation pathways of this compound, for instance, through reaction with hydroxyl radicals in the atmosphere, can be studied. By modeling the reaction, identifying the transition states for processes like hydrogen abstraction or addition reactions, and calculating the activation energies, researchers can predict the primary degradation products and the compound's atmospheric lifetime. whitman.edu

Mass spectrometry (MS) is a key analytical technique for identifying compounds by measuring their mass-to-charge ratio (m/z) and that of their fragments. While an MS experiment provides the m/z values of fragment ions, it does not directly reveal their geometric structures. libretexts.org Computational chemistry is essential for elucidating these structures and understanding the fragmentation mechanism.

When this compound is analyzed by MS, it is first ionized to form a molecular ion (M•+). This ion is energetically unstable and breaks apart into smaller fragment ions and neutral radicals. youtube.com Common fragmentation pathways for ketones include alpha-cleavage, where a bond adjacent to the carbonyl group breaks. uni-jena.de For this compound, this could involve the loss of a trichloromethyl radical (•CCl₃) or a chloromethyl radical (•CHCl₂).

Regulatory Science and Risk Assessment Frameworks for Pentachloroacetone

Regulatory Status and Control Measures for Pentachloroacetone

The regulatory landscape for this compound is defined by guidelines aimed at minimizing exposure and mitigating environmental contamination. These regulations are implemented by agencies responsible for occupational safety, public health, and environmental protection.

Regulatory agencies in North America, Europe, and Australia have classified and listed this compound, triggering specific legal requirements for its management. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework. ontosight.ai The EPA includes this compound in its Distributed Structure-Searchable Toxicity (DSSTox) database, a resource for chemical toxicity data. nih.gov The compound is also subject to the provisions of the Toxic Substances Control Act (TSCA), which grants the EPA authority to regulate chemicals that pose an unreasonable risk to health or the environment. ontosight.aisafetyandhealthmagazine.com OSHA, in collaboration with the EPA, works to ensure worker safety from chemical hazards in the workplace. safetyandhealthmagazine.com

Internationally, the European Chemicals Agency (ECHA) lists this compound in its Classification and Labelling (C&L) Inventory. nih.gov This inventory aggregates classification and labeling information on notified and registered substances. europa.eu In Australia, the compound is listed on the Australian Inventory of Industrial Chemicals (AICIS), although it is noted as not being commercially active in the country. nih.gov

These listings signify that the compound is recognized for its hazardous properties and is subject to specific regulatory scrutiny.

Table 1: Regulatory and Advisory Information for this compound

Regulatory Body/JurisdictionRelevant Regulation/ListStatus/Note
EPA (United States)Toxic Substances Control Act (TSCA)Regulated as a toxic substance. ontosight.ai
EPA (United States)DSSTox DatabaseListed with Substance ID DTXSID7021651. nih.gov
OSHA (United States)Occupational Safety and Health StandardsEstablishes guidelines for handling and exposure to protect worker health. ontosight.ai
ECHA (European Union)C&L InventoryNotified under the CLP Regulation. nih.gov
AICIS (Australia)Australian Inventory of Industrial ChemicalsListed, but noted as not commercially active. nih.gov

Given its toxicity, strict compliance and safety protocols are essential for the handling and disposal of this compound. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a basis for these protocols. This compound is classified as acutely toxic if swallowed and fatal if inhaled. nih.gov

Handling: Safe handling requires the use of appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves for skin protection, safety goggles or face shields to prevent eye contact, and advanced respiratory protection, especially in areas with potential for vapor generation. safetyiq.com Work should be conducted in well-ventilated areas or within a closed system to minimize inhalation exposure. tcichemicals.com

Disposal: this compound and its containers must be disposed of as hazardous waste in accordance with national and local regulations. nj.govepa.gov This involves placing the waste in sealed, properly labeled containers and transferring it to a licensed waste disposal facility. epa.gov Discharging the chemical into sewers or the environment is prohibited to prevent soil and water contamination. michigan.gov Emergency procedures for spills include evacuating the area, eliminating ignition sources, and containing the spill with non-absorbent materials before collection for disposal. nj.gov

Table 2: GHS Hazard and Precautionary Statements for this compound

ClassificationCodeStatement
HazardH301Toxic if swallowed. nih.gov
H330Fatal if inhaled. nih.gov
PrecautionaryP260Do not breathe dust/fume/gas/mist/vapors/spray. nih.gov
P271Use only outdoors or in a well-ventilated area. nih.gov
P284[In case of inadequate ventilation] wear respiratory protection. nih.gov
P301+P316IF SWALLOWED: Get emergency medical help immediately. nih.gov
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing. nih.gov
P501Dispose of contents/container to an approved waste disposal plant. nih.gov

Methodologies for Environmental Risk Assessment

Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of a chemical on the environment. setac.orgeuropa.eu For this compound, this involves analyzing its potential release, environmental fate, and effects on ecosystems. The ERA process is typically tiered, starting with a conservative screening-level assessment and progressing to more detailed evaluations if necessary. setac.org

Exposure pathway analysis is a critical component of ERA that identifies how contaminants move from a source to a receptor. cdc.gov An exposure pathway is only complete if it contains five key elements: a source of contamination, environmental transport media (e.g., air, water, soil), a point of exposure where contact can occur, a route of exposure (e.g., inhalation, ingestion), and a receptor population. cdc.gov

For this compound, potential sources include industrial facilities where it is used as a chemical intermediate. ontosight.ai Environmental contamination models would be used to predict its movement and concentration in different media.

Release and Transport: Spills or improper disposal can lead to the contamination of soil and water. ontosight.ai Its mobility in soil and water would be modeled based on its chemical properties.

Exposure Pathways: Potential environmental pathways include leaching from contaminated soil into groundwater, runoff into surface water bodies, and volatilization into the air. alaska.gov Ecological receptors, such as aquatic organisms or soil microorganisms, could then be exposed to the contaminated media. alaska.gov

Ecological risk characterization is the final phase of the ERA, where exposure and effects data are integrated to estimate the likelihood of adverse ecological effects. epa.gov This process involves two main components: risk estimation and risk description. epa.gov

Stressor-Response Profile: This profile describes the relationship between different levels of this compound exposure and the observed effects on various organisms (e.g., plants, invertebrates, fish). epa.gov It quantifies the toxicity of the chemical to different species.

Risk Estimation: A common method for screening-level risk estimation is the risk quotient (RQ) method. epa.gov The RQ is calculated by dividing the Predicted Environmental Concentration (PEC) by the Predicted No-Effect Concentration (PNEC). An RQ value greater than 1 suggests a potential for adverse ecological effects, which may trigger a more detailed, higher-tier assessment. epa.gov

Table 3: Key Components of Environmental Risk Assessment for this compound

Assessment ComponentObjective and Application to this compound
Hazard IdentificationDetermine the potential adverse effects on non-target organisms. For this compound, this includes high toxicity to aquatic life. ontosight.ai
Exposure Pathway AnalysisIdentify how the chemical moves through the environment to ecological receptors. Key pathways include industrial discharge leading to soil and water contamination. ontosight.aicdc.gov
Exposure CharacterizationQuantify the contact between the chemical and ecological receptors by modeling its environmental fate and transport. epa.gov
Ecological Effects CharacterizationDevelop a stressor-response profile based on ecotoxicity data for relevant species. epa.gov
Risk CharacterizationIntegrate exposure and effects data (e.g., using the Risk Quotient method) to evaluate the likelihood of harm to ecosystems and describe uncertainties. epa.gov

Public Health Risk Assessment for Human Exposure

A Public Health Risk Assessment is the process used to estimate the nature and probability of adverse health effects in humans who may be exposed to chemicals in the environment. epa.gov This process, standardized by agencies like the EPA, consists of four main steps. epa.gov

Hazard Identification: This step determines whether exposure to a substance can cause an increase in the incidence of a particular adverse health effect. For this compound, the primary hazards identified are acute toxicity upon inhalation or ingestion, as well as irritation of the skin and eyes. ontosight.ainih.gov In severe cases, exposure may lead to liver and kidney damage. ontosight.ai

Dose-Response Assessment: This step quantifies the relationship between the dose of the chemical and the incidence of adverse health effects in the exposed population. epa.gov It involves determining the amount of this compound that might cause health problems, which would be used to derive health-based guidance values.

Exposure Assessment: This step aims to measure or estimate the magnitude, frequency, and duration of human exposure to the chemical. epa.gov Exposure to this compound can occur through inhalation of vapors, dermal contact with the liquid, or ingestion of contaminated materials. ontosight.ai The assessment would evaluate potential exposure scenarios, such as occupational exposure in industrial settings or public exposure from a contaminated site.

Risk Characterization: This final step integrates the information from the previous three steps to develop a comprehensive picture of the public health risk. epa.gov It summarizes the key findings, including the potential for adverse health effects in the population, and discusses the uncertainties and limitations of the assessment. The characterization would conclude whether the estimated exposure levels pose an unacceptable risk to human health, guiding risk management decisions.

Table 4: Framework for Public Health Risk Assessment of this compound

Assessment StepDescription and Relevance to this compound
Hazard IdentificationIdentifies potential health effects. For this compound, these include acute toxicity (fatal if inhaled), skin/eye irritation, and potential organ damage. ontosight.ainih.gov
Dose-Response AssessmentCharacterizes the relationship between the amount of exposure and the likelihood of health effects. epa.gov
Exposure AssessmentEvaluates human contact with the chemical via inhalation, dermal contact, or ingestion in occupational or environmental settings. ontosight.aiepa.gov
Risk CharacterizationIntegrates hazard, dose-response, and exposure data to estimate the overall risk to public health and inform protective measures. epa.gov

Compound Names Mentioned

this compound

1,1,1,3,3-Pentachloroacetone

Evaluation of Inhalation and Dermal Exposure Scenarios

The evaluation of inhalation and dermal exposure to this compound is critical, particularly in occupational settings where the risk of exposure is highest. This compound is recognized as being toxic if swallowed and fatal if inhaled nih.gov.

Inhalation Exposure:

Given its volatility, inhalation is a primary route of exposure. Risk assessment for inhalation exposure to VOCs like this compound typically involves a tiered approach who.intsafeworkaustralia.gov.au:

Hazard Identification: This involves reviewing toxicological data to identify potential adverse health effects. For this compound, this includes its mutagenic properties nih.govwho.int.

Dose-Response Assessment: This step aims to quantify the relationship between the dose of the substance and the incidence of adverse health effects. Due to limited specific data for this compound, data from surrogate or analogous compounds, such as other chlorinated acetones, may be used.

Exposure Assessment: This involves estimating the magnitude, frequency, and duration of human exposure. Exposure models, such as the US EPA's Exposure and Fate Assessment Screening Tool (E-FAST), are often employed to estimate concentrations in various environmental media and potential human exposures epa.gov. For occupational scenarios, models consider factors like the quantity of the substance handled, the type of process (e.g., open vs. closed system), and the presence of engineering controls like local exhaust ventilation epa.gov.

Risk Characterization: This final step integrates the information from the previous steps to estimate the probability of adverse health effects in exposed populations.

Workplace exposure limits for related compounds, such as acetone (B3395972), have been established by various regulatory bodies, which can provide a point of reference in the absence of specific limits for this compound nj.gov.

Dermal Exposure:

Dermal contact with chlorinated solvents is a significant exposure route, especially in industrial settings nj.gov. The assessment of dermal exposure risk follows a similar four-step process as inhalation exposure. The United States Environmental Protection Agency (EPA) utilizes a tiered, integrated approach for dermal exposure assessment under the Toxic Substances Control Act (TSCA), which includes who.int:

Collection of qualitative data on exposure scenarios.

Use of validated, peer-reviewed models.

Gathering of empirical sampling data where necessary.

Models like IH SkinPerm™ can be used to estimate the total absorbed dose through the skin for chlorinated chemicals who.int. The potential for dermal absorption is influenced by the physicochemical properties of the substance, such as its solubility and molecular weight epa.gov.

Assessment of Ingestion Risks from Contaminated Water

This compound can be formed as a disinfection byproduct (DBP) during the chlorination of drinking water, posing a risk of ingestion who.intresearchgate.net. The assessment of risks from DBPs in contaminated water is a key focus for regulatory agencies like the World Health Organization (WHO) and the US EPA.

The risk assessment process for ingestion of chemical contaminants in water includes:

Identification and Quantification: Advanced analytical methods, such as gas chromatography with electron-capture detection, are used to identify and quantify chloroacetones in drinking water who.int.

Toxicity Assessment: As with other exposure routes, the toxicological profile of the compound is evaluated. This compound has been identified as a direct-acting mutagen in Salmonella typhimurium strains TA98 and TA100 nih.govwho.int. While comprehensive toxicological data for this compound is scarce, data from other chlorinated acetones are considered. For instance, studies on 1,1-dichloroacetone (B129577) and 1,3-dichloroacetone (B141476) have identified no-observed-adverse-effect levels (NOAELs) for liver toxicity in mice who.int.

Table 1: Acute and Short-Term Toxicity Data for Selected Chloroacetones

Compound Test Organism Exposure Route Metric Value Reference
1,1-Dichloroacetone Mouse (CD-1) Oral NOAEL (liver toxicity) 65 mg/kg bw who.int

This table is based on available data for analogous compounds due to the limited specific data for this compound.

Regulatory Guideline Development: Based on the available toxicity data and exposure assessments, regulatory bodies establish guideline values for contaminants in drinking water. The US EPA, under the Safe Drinking Water Act, sets Maximum Contaminant Levels (MCLs) for certain DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) epa.govewg.org. While a specific MCL for this compound has not been established, it would fall under the general purview of regulations aimed at controlling halogenated DBPs epa.ie. The aim is to keep the concentration of such byproducts as low as possible without compromising the effectiveness of disinfection epa.ie.

Advancements in Regulatory Science for Halogenated Compounds

The field of regulatory science for halogenated compounds is continually evolving, driven by advancements in analytical technologies, computational modeling, and a deeper understanding of toxicology. These advancements aim to improve the accuracy and efficiency of safety and quality assessments.

Development of New Tools and Standards for Safety and Quality Assessment

Recent years have seen the development of innovative tools and standards that enhance the risk assessment process for halogenated compounds like this compound.

Advanced Analytical Methods: The detection and quantification of halogenated organic compounds in environmental matrices have been significantly improved through the development of high-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) epa.gov. Techniques like GC-HRMS provide the high selectivity and sensitivity required to monitor these compounds at ultra-trace levels purdue.edu. Furthermore, new extraction and concentration techniques are being developed to facilitate rapid in-field analysis of organic compounds in water spectroscopyonline.com.

Computational Toxicology and In Silico Models: There is a growing emphasis on the use of computational models to predict the toxicity and environmental fate of chemicals, reducing the reliance on animal testing. "Omics" technologies (genomics, proteomics, metabolomics) combined with computational methods are being used to understand the mechanisms of toxicity birmingham.ac.uk. The US EPA's ToxCast program, for instance, uses high-throughput screening assays to predict the potential toxicity of thousands of chemicals.

Exposure Modeling: Sophisticated exposure models are continuously being developed and refined to provide more accurate estimates of human and environmental exposure. For instance, the US EPA provides a suite of models for assessing inhalation and dermal exposure to volatile organic compounds epa.gov. These models incorporate data on chemical properties, use patterns, and environmental conditions to predict exposure levels.

Table 2: Examples of Modern Tools in Chemical Risk Assessment

Tool/Standard Description Application Reference
High-Resolution Mass Spectrometry (HRMS) Advanced analytical technique for precise mass measurement, enabling the identification and quantification of trace-level contaminants. Detection of halogenated organic pollutants in environmental samples. epa.govpurdue.edu
'Omics' Technologies High-throughput molecular profiling techniques (genomics, proteomics, etc.) to assess biological responses to chemical exposure. Mechanistic toxicology and predictive safety assessment. birmingham.ac.uk

Collaborative Research Initiatives between Academia, Industry, and Regulatory Bodies

Addressing the complex challenges posed by halogenated compounds necessitates collaboration among various stakeholders. These partnerships are crucial for generating robust scientific data, developing consensus on risk assessment methodologies, and informing regulatory decisions.

International Agreements and Programs: Global treaties like the Stockholm Convention on Persistent Organic Pollutants (POPs) drive international cooperation in research, monitoring, and regulation of hazardous chemicals epa.gov. The United Nations Environment Programme (UNEP) and the Global Environment Facility (GEF) support projects to build capacity for POPs monitoring in developing countries safeworkaustralia.gov.au. The UNECE Convention on Long-range Transboundary Air Pollution and its Protocol on POPs represent regional efforts to control these substances unece.org.

Public-Private Partnerships: There are numerous examples of collaborations between academic institutions, industry, and government agencies to advance chemical safety. For instance, the "Partners in Academic Lab Safety" (PALS) initiative, a collaboration between ExxonMobil and several universities, aims to enhance safety culture in research laboratories acs.org. Similarly, the ExCell project, a UK-Switzerland partnership, brings together academic and industry scientists to develop innovative, animal-free methods for chemical risk assessment birmingham.ac.uk. These collaborations facilitate the sharing of resources, expertise, and data, leading to more robust and relevant research outcomes psa.gov.inujiden-net.co.jp.

Reference Laboratories and Networks: The European Union has established a network of European Union Reference Laboratories (EURLs) and National Reference Laboratories (NRLs) for halogenated POPs in food and feed. These laboratories work together to harmonize analytical methods, ensure data quality, and provide scientific advice to policymakers fera.co.ukbund.de. This collaborative structure ensures that the monitoring of these contaminants is performed according to uniform, high standards across Europe.

Advanced Applications and Future Research Directions

Pentachloroacetone as a Versatile Synthetic Intermediate

This compound (PCA) is recognized as a useful starting material in organic synthesis, primarily for generating chloro-substituted oxyallyl intermediates. ucd.ie These intermediates are valuable for specific types of chemical reactions, particularly [4+3] cycloadditions, which are instrumental in forming seven-membered ring systems. ucd.ie The high reactivity endowed by its chlorine atoms allows it to participate in various substitution and elimination reactions, positioning it as a key precursor in specialized synthetic pathways. ontosight.ai

The utility of this compound is well-documented in the synthesis of intricate organic structures. It serves as a building block for creating larger, more complex chlorinated molecules. A primary application is its reaction with conjugated dienes to form cycloadducts, which can then be transformed into other useful compounds. researchgate.net For instance, the reaction of this compound with dienes in the presence of sodium trifluoroethoxide generates α,α,α′,α′-tetrachlorocycloheptenones. researchgate.net These products can be subsequently dehalogenated and dehydrohalogenated to yield α,α′-dichlorotropones in high yields. researchgate.net

Another significant application involves cycloaddition reactions with substituted furans. rsc.org This reaction produces 8-oxabicyclo[3.2.1]octene derivatives, which are versatile intermediates. researchgate.netrsc.org These bicyclic compounds can undergo ring-opening reactions to form troponoid structures, a class of compounds with notable biological activities. rsc.org This methodology has been successfully applied to the synthesis of complex natural products, including β-thujaplicinol and puberulic acid. rsc.org

Table 1: Selected Synthetic Applications of this compound

ReactantIntermediate ProductFinal Product ClassReference
Conjugated Dienesα,α,α′,α′-Tetrachlorocycloheptenonesα,α′-Dichlorotropones researchgate.net
Substituted Furans8-Oxabicyclo[3.2.1]octenesTroponoids (e.g., β-thujaplicinol) rsc.org
-Chloro-substituted oxyallyl intermediatesHydroazulenes ucd.ie

The complex molecules synthesized from this compound often serve as precursors for compounds with potential pharmaceutical and agrochemical applications. ontosight.aichembk.com The synthesis of α-hydroxytropolones (αHTs) from this compound-derived intermediates is particularly noteworthy, as this class of compounds exhibits broad biological activity and is of high interest for the potential treatment of several diseases. rsc.org

While direct large-scale application in marketed products is not widely documented, its role as an intermediate in research and development is clear. The ability to construct unique chlorinated frameworks makes it a valuable tool for medicinal chemists exploring new pharmacophores. General chloroacetones are used as intermediates in the synthesis of antifungal drugs like Fluconazole and various pesticides. chembk.com The development of asymmetric catalysis and other advanced synthetic methods may further expand the utility of this compound-derived building blocks in creating enantiomerically pure drug candidates, a critical factor in modern pharmaceutical synthesis. numberanalytics.com

Emerging Research on Safer Alternatives and Sustainable Synthesis

In terms of sustainable synthesis of this compound itself, significant progress has been made. Researchers have developed a convenient and high-yield method for preparing this compound through the selective dechlorination of hexachloroacetone (B130050). ucd.ie This process, which utilizes the Appel reaction, is noteworthy because previously reported methods for such a selective transformation were not available. ucd.ie This improved synthetic route represents a step towards greater efficiency and sustainability in the production of this compound for its specialized applications. ucd.ie Furthermore, the development of organoautocatalysis and flow chemistry offers new avenues for the sustainable production of high-value chemicals, reducing environmental impact and improving safety in the pharmaceutical and agrochemical industries. urv.catfau.eu

Innovative Remediation and Degradation Technologies

This compound has been identified as a disinfection byproduct in chlorinated water and wastewaters, necessitating research into its removal and degradation from the environment. nih.govepa.gov It can also be formed as a transformation intermediate during the degradation of other common pollutants, such as 2,4-dichlorophenol (B122985) and phenol (B47542), in treatment processes involving chloride ions. researchgate.netresearchgate.net This highlights the need for robust remediation technologies capable of breaking down such persistent chlorinated compounds. restorical.comepd.gov.hk

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies that rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to degrade organic pollutants. ijcce.ac.irmdpi.com These processes are considered effective, and eco-friendly methods for breaking down toxic and complex chemical compounds. ijcce.ac.ir AOPs include a variety of techniques, which can be broadly categorized as photochemical and non-photochemical methods. ijcce.ac.ir

Studies have shown that this compound is an intermediate formed during the degradation of phenols using a sulfate (B86663) radical-based AOP (cobalt-catalyzed peroxymonosulfate (B1194676) oxidation). researchgate.netresearchgate.net The very nature of AOPs, which is to achieve complete mineralization of organic pollutants to carbon dioxide and water, implies their potential effectiveness in degrading this compound itself. mdpi.com The integration of AOPs with other technologies, such as membrane filtration or biological treatments, is an area of active research to enhance treatment synergy and cost-effectiveness. mdpi.com

Table 2: Common Advanced Oxidation Processes (AOPs)

AOP CategorySpecific ProcessPrimary Oxidant(s)Reference
Non-PhotochemicalFenton Oxidation (H₂O₂/Fe²⁺)•OH ijcce.ac.irmdpi.com
Ozonation (O₃)O₃, •OH (at high pH) ijcce.ac.irmdpi.com
PhotochemicalUV/H₂O₂•OH kirj.ee
Photocatalysis (e.g., UV/TiO₂)•OH, O₂•⁻ mdpi.com
Sulfate Radical-BasedHeat/UV/Metal-activated Persulfate (PS) or Peroxymonosulfate (PMS)SO₄•⁻, •OH researchgate.netmagtech.com.cn

Interdisciplinary Research Needs and Gaps in this compound Studies

Despite its utility in synthesis and its identification as an environmental contaminant, significant knowledge gaps concerning this compound remain. Addressing these gaps requires an interdisciplinary research approach, integrating expertise from chemistry, toxicology, environmental science, and engineering. aup.nl

One of the primary gaps is the incomplete understanding of its environmental fate, transport, and full toxicological profile. While known to be toxic, detailed data on its long-term effects and behavior in various environmental compartments are limited. ontosight.ai Secondly, there is a lack of research focused specifically on the degradation kinetics and complete mineralization pathways of this compound by various remediation technologies. Current studies often identify it as an intermediate, but dedicated studies on its removal are less common. researchgate.netresearchgate.net A third critical gap is the development of safer, functionally equivalent synthetic intermediates that can replace this compound in cycloaddition reactions without compromising efficiency.

Closing these gaps necessitates collaboration across disciplines. aup.nlaist.go.jp

Synthetic and Computational Chemistry: To design and screen for safer, viable alternative reagents.

Toxicology and Environmental Health: To conduct comprehensive assessments of this compound and any proposed alternatives to understand their potential risks to human health and ecosystems. nih.gov

Environmental and Chemical Engineering: To develop and optimize targeted remediation technologies, such as specialized AOPs or bioremediation systems, for its effective removal from water and soil. restorical.com

Analytical Chemistry: To develop more sensitive and robust methods for detecting and quantifying this compound and its degradation byproducts in complex environmental matrices.

A concerted, interdisciplinary effort is crucial for creating a holistic understanding of this compound, enabling its responsible use in synthesis while mitigating its potential environmental impact.

Compound List

Translational Research and Policy Implications

Translational research concerning this compound primarily revolves around its role as a disinfection byproduct (DBP) in water treatment processes and its environmental and health impacts. The findings from these studies have significant implications for public health policy and environmental regulations.

Research has demonstrated that this compound can be formed during the degradation of certain pollutants in water treatment systems that use advanced oxidation processes (AOPs). acs.orgacs.org For instance, studies have identified this compound as a transformation product of phenol in the presence of chloride ions during these treatments. acs.org This is of particular concern as AOPs are increasingly utilized to eliminate micropollutants, but they can concurrently generate harmful DBPs. acs.org The formation of such byproducts complicates the goal of ensuring water safety. acs.org

From a policy perspective, the presence of this compound and other DBPs in drinking water is a driver for the development and implementation of stricter environmental regulations. ontosight.ainih.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) heavily regulate the handling and disposal of such toxic compounds due to their potential to cause respiratory issues, skin irritation, and damage to ecosystems. ontosight.ai The overarching goal of environmental health policy is to protect public health by regulating chemical safety through laws such as the Toxic Substances Control Act (TSCA). ontosight.ainumberanalytics.com

The detection of this compound in various environmental matrices has prompted its inclusion in lists of substances of concern. For example, it has been identified as a potential chemical contaminant in the European marine environment. europa.eu Furthermore, some national environmental regulations have set permissible limits for this compound in the air. inmetro.gov.br

Future policy directions will likely focus on several key areas. Firstly, there is a need for more comprehensive toxicological studies to fill the data gaps identified by organizations like the WHO. who.int This will enable the development of evidence-based public health goals (PHGs) and regulatory standards for this compound in drinking water. ca.gov Secondly, ongoing research into alternative disinfection methods and more efficient degradation techniques for compounds like this compound aims to mitigate their adverse effects. ontosight.ai The principle of using alternative, less harmful chemicals is a favorable course of action to reduce occupational and environmental contamination. nih.gov Finally, continued collaboration between researchers, regulatory agencies, and industry is essential for developing effective risk management strategies that protect both public health and the environment. numberanalytics.com

Interactive Data Table: Research Findings on this compound

Research AreaFindingImplicationSource
Formation Identified as a disinfection byproduct in advanced oxidation water treatment processes. acs.orgacs.orgHighlights the need to monitor and control DBP formation in modern water treatment. acs.orgacs.org
Toxicology Found to be mutagenic in Salmonella typhimurium strains. who.intnih.govIndicates a potential health risk, necessitating further toxicological evaluation. who.intnih.gov
Regulation Included in lists of potential environmental contaminants and subject to air quality regulations in some jurisdictions. europa.euinmetro.gov.brReflects growing recognition of its potential environmental and health impacts. europa.euinmetro.gov.br
Data Gaps The World Health Organization notes limited toxicological data, preventing the establishment of drinking water guideline values. who.intEmphasizes the need for further research to inform public health policy. who.int

Conclusion and Outlook

Synthesis of Key Research Findings on Pentachloroacetone

This compound (CAS RN 1768-31-6) is a halogenated organic compound with the molecular formula C₃HCl₅O. nih.govscbt.com Structurally, it is a derivative of acetone (B3395972) where five hydrogen atoms are substituted by chlorine atoms, resulting in the IUPAC name 1,1,1,3,3-pentachloropropan-2-one. nih.govnist.gov This compound is a colorless liquid with a pungent odor similar to chloral. chemicalbook.comguidechem.com

Research indicates that this compound is primarily encountered as a disinfection byproduct (DBP) in chlorinated water. chemicalbook.com Its formation can occur during water treatment processes where chlorine reacts with natural organic matter. nih.gov Specifically, studies have identified this compound as a transformation product of phenolic compounds in the presence of chloride ions and sulfate (B86663) radicals. researchgate.net It has also been identified as a byproduct in the synthesis of hexachloroacetone (B130050), where acetone is reacted with chlorine gas. google.com A reported method for its preparation involves the selective dechlorination of hexachloroacetone. lookchem.com

Toxicological data classifies this compound as toxic if swallowed and fatal if inhaled. nih.govchemicalbook.com The oral LD50 in rats is reported as 200 mg/kg. chemicalbook.comchembk.comcymitquimica.com Furthermore, mutation data has been reported, and studies have found the compound to be mutagenic. chemicalbook.comguidechem.comnih.govnih.gov Due to its hazardous nature, it is subject to shipping regulations for dangerous goods. scbt.com

This compound is used as a precursor and intermediate in organic synthesis, including for pharmaceuticals and pesticides. guidechem.comontosight.ai Its high reactivity, attributed to the multiple chlorine atoms, makes it a subject of interest in chemical research. guidechem.comontosight.ai For instance, it reacts with certain substituted furans to form oxabicyclic ketones. researchgate.net

Compound Identification

IdentifierValueSource
IUPAC Name1,1,1,3,3-pentachloropropan-2-one nih.gov
CAS Number1768-31-6 nih.govscbt.com
Molecular FormulaC3HCl5O nih.govscbt.com
Molecular Weight230.30 g/mol nih.govscbt.com
SynonymsPentachloropropanone, 1,1,1,3,3-Pentachloro-2-propanone scbt.comchemicalbook.com

Physical and Chemical Properties

PropertyValueSource
Melting Point1.1°C to 2.1°C chemicalbook.comguidechem.comchembk.comchemister.ru
Boiling Point192.2°C at 760 mmHg guidechem.com
Density~1.7 g/cm³ guidechem.comchembk.com
Vapor Pressure0.494 mmHg at 25°C guidechem.com
FormLiquid chemicalbook.com
SolubilitySlightly soluble in chloroform (B151607) and methanol. Soluble in water. Very soluble in acetone. chemicalbook.comchemister.ru

Future Research Trajectories and Challenges

The existing body of research on this compound highlights several areas where further investigation is warranted. A primary challenge lies in its synthesis and purification. Traditional methods involving the direct chlorination of acetone often result in a mixture of chlorinated products, making the isolation of pure this compound a "tedious distillation step" with low yields. lookchem.com Developing more selective and efficient synthesis protocols is a key challenge for chemists requiring this compound for research or as a synthetic intermediate.

Another significant research trajectory involves its environmental degradation. As a disinfection byproduct, its persistence, transformation, and ultimate fate in aquatic systems are of considerable interest. chemicalbook.comfrontiersin.orgdiva-portal.org Research is ongoing to find more efficient degradation methods for compounds like this compound to mitigate their environmental impact. ontosight.ai Studies into advanced oxidation processes (AOPs), which use potent radicals like sulfate (SO₄•⁻) and hydroxyl (•OH) for degrading contaminants, could be expanded to focus specifically on this compound. researchgate.netmagtech.com.cn Understanding its degradation pathways under various environmental conditions (e.g., photolysis, microbial action) remains a critical area for future studies.

From a toxicological standpoint, while it is known to be mutagenic, the specific mechanisms of its genotoxicity are not fully elucidated. chemicalbook.comnih.govchemsrc.com Future research should aim to uncover the detailed molecular interactions that lead to its mutagenic effects. This would provide a more comprehensive understanding of its risk to human health and ecosystems.

Furthermore, the development of more sensitive and rapid analytical methods for detecting this compound at trace levels in environmental samples is crucial. While it can be identified, challenges may exist in quantifying it accurately in complex matrices like wastewater or soil, which is essential for effective monitoring and regulatory enforcement.

Broader Implications for Environmental Chemistry and Regulatory Policy

The presence of this compound as a disinfection byproduct has significant implications for environmental chemistry and public health policy. Its formation during water chlorination underscores a persistent challenge in water treatment: the need to balance effective disinfection with the minimization of harmful DBPs. chemicalbook.comnih.gov The identification of this compound and other halogenated ketones serves as a reminder that the reaction between disinfectants and natural organic matter can produce a wide array of potentially toxic compounds. This necessitates a more holistic approach to assessing water quality, moving beyond traditional regulated DBPs to include emerging compounds.

For regulatory bodies, this compound represents a potential candidate for inclusion in future environmental quality standards. It has been listed in substance inventories and noted in air quality regulations in some jurisdictions. nih.govinmetro.gov.br The European Water Framework Directive (WFD) and Marine Strategy Framework Directive (MSFD) provide frameworks for identifying and controlling chemical pollutants in aquatic environments, and substances like this compound are considered potential contaminants of concern. europa.eu As more data on its occurrence, fate, and toxicity become available, regulatory agencies may need to establish monitoring requirements and permissible limits in drinking water and wastewater effluents.

The study of this compound also drives innovation in environmental technology. The need to control its formation encourages research into alternative disinfection methods that produce fewer harmful byproducts, such as UV irradiation, ozonation, or advanced oxidation processes. researchgate.netmagtech.com.cn Concurrently, its presence in water sources necessitates the development of effective remediation technologies. Research into materials like biochar for the degradation of organic contaminants is a promising field that could offer sustainable solutions for removing compounds like this compound from water. magtech.com.cn Ultimately, the case of this compound highlights the intricate link between industrial chemistry, environmental contamination, and the ongoing need for adaptive regulatory frameworks to protect human health and the environment. ontosight.aisolubilityofthings.com

Q & A

Q. What are the key physicochemical properties of pentachloroacetone that influence experimental design and handling protocols?

this compound (CAS 1768-31-6) is a liquid with a density of 1.6900 g/cm³, boiling point of ~329.48°C (estimate), and melting point of 1.1°C. Its molecular formula (C₃HCl₅O) and molecular weight (230.3 g/mol) are critical for stoichiometric calculations. Storage at 2–8°C is required to prevent decomposition, and its refractive index (1.5800) aids in purity verification during synthesis .

Q. How should researchers safely handle this compound in laboratory settings?

Due to its toxicity and potential for hazardous byproducts, use fume hoods and personal protective equipment (PPE) such as nitrile gloves and chemical-resistant aprons. Emergency protocols include administering oxygen for respiratory distress and avoiding skin contact. Safety data sheets emphasize immediate medical attention for exposure .

Q. What are the primary mutagenicity testing models for this compound, and what results have been reported?

Studies using Salmonella typhimurium strains TA98 and TA100 demonstrate that this compound acts as a direct-acting mutagen. Mutagenic potency correlates with chlorine substitution patterns; however, its activity is lower than trichloroacetone derivatives. Researchers should incorporate Ames test protocols with metabolic activation systems to assess genotoxicity .

Advanced Research Questions

Q. What mechanistic pathways govern the synthesis of this compound, and how can byproduct formation be minimized?

Synthesis via chlorination of acetone or trichloroacetone involves radical intermediates and Lewis acid catalysts (e.g., AlCl₃). Byproducts like hexachloroacetone can form under excessive chlorination. Optimize reaction stoichiometry (e.g., controlled Cl₂ gas flow) and monitor intermediates using GC-MS to reduce impurities. Waste disposal protocols for chlorinated byproducts must adhere to EPA guidelines .

Q. How do substituent effects and solvent polarity influence the reduction kinetics of this compound?

Kinetic studies using dihydropyridines show that electron-withdrawing substituents (e.g., carbamoyl groups) accelerate reduction rates. In acetonitrile, the rate is 33× faster than in benzene due to polar solvent stabilization of transition states. Isotope effect experiments (kₐ/kₙ ≈ 1.0) suggest concerted proton-transfer mechanisms rather than radical intermediates .

Q. What analytical methods are recommended for quantifying this compound in environmental or biological matrices?

Use liquid-liquid extraction (LLE) with dichloromethane followed by gas chromatography (GC-ECD) for trace analysis. Calibration curves should account for matrix effects in biological samples. For structural confirmation, FT-IR (C=O stretch at ~1750 cm⁻¹) and NMR (¹³C for carbonyl carbon at ~200 ppm) are essential .

Q. How does the chlorine substitution pattern in this compound affect its environmental persistence and toxicity profile?

Increased chlorine substitution enhances lipophilicity, leading to bioaccumulation in adipose tissues. However, steric hindrance at the C-1 and C-3 positions reduces microbial degradation rates. Ecotoxicological models (e.g., QSAR) predict moderate aquatic toxicity (LC₅₀ < 10 mg/L for fish), necessitating biodegradation studies under aerobic conditions .

Methodological Considerations

  • Experimental Reproducibility : Document reaction conditions (temperature, solvent purity) and characterize intermediates rigorously to enable replication .
  • Data Contradictions : Resolve discrepancies in mutagenicity data (e.g., TA98 vs. TA100 results) by standardizing metabolic activation protocols (e.g., S9 liver homogenate concentration) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.